Potassium diethyldithiocarbamate
Description
Overview of Dithiocarbamate (B8719985) Ligands and Their Derivatives
Dithiocarbamate ligands are characterized by the presence of the R₂NCS₂⁻ functional group, where 'R' can be an alkyl or aryl group. These ligands are typically formed from the reaction of a primary or secondary amine with carbon disulfide. nih.gov The two sulfur atoms in the dithiocarbamate moiety enable them to act as bidentate or monodentate ligands, forming stable chelate complexes with transition metals. nih.govresearchgate.net This chelating ability is a cornerstone of their chemical utility. nih.gov
The properties of dithiocarbamate complexes can be fine-tuned by modifying the organic substituents (R groups) on the nitrogen atom. researchgate.net This allows for the synthesis of a vast array of derivatives with tailored electronic and steric properties, influencing the stability and reactivity of the resulting metal complexes. researchgate.net Dithiocarbamates are considered "soft" ligands in the context of Hard and Soft Acid-Base (HSAB) theory, indicating a preference for binding to soft metal ions. wikipedia.org
Derivatives of dithiocarbamic acid, such as xanthates (ROCS₂⁻), dithiocarboxylates (RCS₂⁻), and diorganothiophosphates ((RO)₂PS₂⁻), share some similarities in their ligand properties. wikipedia.org The pi-donor character of the amino group in dithiocarbamates enhances the basicity of the sulfur atoms, a feature that distinguishes them from related 1,1-dithioacids. wikipedia.orgwikiwand.com
Historical Context of Dithiocarbamate Research
The history of dithiocarbamates dates back to the early 1880s, when they were first utilized as catalysts in the rubber vulcanization process. nih.gov Their commercial application expanded significantly during World War II, where they were employed as fungicides. nih.gov In 1943, the first dithiocarbamate derivative, nabam, was patented for agricultural use, soon followed by zineb, which was the first to be coupled with a metal. nih.govresearchgate.net
The ease of their synthesis and the low cost of starting materials contributed to their widespread adoption in agriculture. nih.govresearchgate.net The first dithiocarbamate-based pesticides, thiram (B1682883) and ziram, were introduced to the market in the 1930s. nih.govresearchgate.net Research into the coordination chemistry of dithiocarbamates with various metals has been extensive, leading to their application in diverse fields beyond agriculture, including analytical chemistry and materials science. nih.govasianpubs.org
General Classification and Structural Attributes of Dithiocarbamates
Dithiocarbamates can be broadly classified based on the nature of the organic substituents attached to the nitrogen atom. nih.gov A common classification divides them into: nih.gov
Methyl-dithiocarbamates (MDTCs): such as metam (B94612) sodium.
Dimethyl-dithiocarbamates (DMDTCs): including ziram, thiram, and ferbam.
Ethylene-bis-dithiocarbamates (EBDTCs): such as mancozeb, maneb, and zineb.
Propylene-bis-dithiocarbamates (PBDTCs): including propineb.
Structurally, the dithiocarbamate anion (R₂NCS₂⁻) exhibits resonance, with a significant contribution from a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are distributed over the two sulfur atoms. wikipedia.orgwikiwand.com This resonance results in a partial double bond character for the C-N bond, leading to a higher rotational barrier around this bond. wikipedia.orgwikiwand.com The NCS₂ core and the atoms attached to the nitrogen are typically coplanar. wikipedia.org
Dithiocarbamate ligands can coordinate to metal ions in several ways: researchgate.net
Bidentate: Both sulfur atoms coordinate to the same metal center, forming a chelate ring. This is the most common coordination mode. nih.gov
Monodentate: Only one sulfur atom coordinates to the metal center. nih.gov
Bridging: The dithiocarbamate ligand bridges two different metal centers.
The geometry of the resulting metal complexes can be tetrahedral, square planar, or octahedral, depending on the metal ion and its oxidation state. nih.gov
Significance of Potassium Diethyldithiocarbamate (B1195824) (PDDC) within Dithiocarbamate Chemistry
Potassium diethyldithiocarbamate, with the chemical formula (C₂H₅)₂NCS₂K, holds a significant position within the field of dithiocarbamate chemistry. biosynth.comcas.org It serves as a readily available and water-soluble source of the diethyldithiocarbamate anion, making it a convenient starting material for the synthesis of various metal diethyldithiocarbamate complexes. wikipedia.org
The synthesis of this compound is typically achieved by the reaction of diethylamine (B46881) with carbon disulfide in the presence of potassium hydroxide (B78521). google.comgoogle.com This straightforward synthesis contributes to its widespread use. wikipedia.org
One of the key applications of this compound is as a chelating agent. nih.gov Its ability to form stable complexes with a variety of metal ions is exploited in analytical chemistry for the separation and determination of metals. mdpi.com For instance, it has been used in the chromatographic determination of multiple heavy metals. mdpi.com The diethyldithiocarbamate ligand, derived from the potassium salt, readily reacts with many metal salts to form transition metal dithiocarbamate complexes. wikipedia.org
Furthermore, the diethyldithiocarbamate ligand is known to stabilize metals in various oxidation states, including unusually high ones such as Cu(III), Fe(IV), and Ni(III). wikipedia.orgmdpi.com This property is of fundamental interest in inorganic and coordination chemistry. The study of this compound and its derivatives continues to be an active area of research, with potential applications in materials science and beyond.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₀KNS₂ |
| Molar Mass | 187.4 g/mol |
| CAS Number | 3699-30-7 |
| Appearance | Pale yellow solid |
| Solubility | Water soluble |
Properties
IUPAC Name |
potassium;N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.K/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRVUCVOAUMDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10KNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-84-2 (Parent) | |
| Record name | Ditiocarb potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90958162 | |
| Record name | Potassium diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-30-7 | |
| Record name | Ditiocarb potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium diethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DITIOCARB POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L64X552R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Potassium Diethyldithiocarbamate
Fundamental Principles of Dithiocarbamate (B8719985) Synthesis
The synthesis of dithiocarbamates is a well-established area of organosulfur chemistry, primarily revolving around the reaction of amines with carbon disulfide.
The foundational method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. nih.govnih.gov This reaction is a nucleophilic addition process where the amine attacks the electrophilic carbon of the carbon disulfide molecule. researchgate.net The initial product of this reaction is a dithiocarbamic acid. researchgate.net
The general synthesis is often conducted as a "one-pot" reaction. nih.gov Depending on the amine used, either mono- or dialkyl-dithiocarbamates are formed. nih.gov For potassium diethyldithiocarbamate (B1195824), a secondary amine, diethylamine (B46881), is the precursor. The reaction proceeds through the formation of the unstable diethyldithiocarbamic acid intermediate, which is then stabilized as its potassium salt. researchgate.net
Alkaline conditions are crucial for the successful synthesis and stabilization of dithiocarbamates. nih.govnih.govencyclopedia.pub The primary role of the base is to deprotonate the dithiocarbamic acid formed in the initial reaction step, converting it into a stable dithiocarbamate salt. nih.govresearchgate.net Strong bases such as potassium hydroxide (B78521) (KOH) are used to produce stable potassium salts of dithiocarbamate. nih.gov The presence of a base also helps to conserve the amine during the reaction. nih.gov
While alkaline conditions are necessary, extremely strong alkaline environments can be detrimental, leading to the degradation of aliphatic dithiocarbamates into various sulfur-containing compounds like sulfonates and disulfides. encyclopedia.pub The choice and control of the base are therefore critical for achieving a high yield and purity of the desired dithiocarbamate salt. mdpi.com
Specific Synthetic Routes for Potassium Diethyldithiocarbamate
The synthesis of this compound (PDDC) from diethylamine, carbon disulfide, and a potassium source can be optimized to maximize yield and purity.
Several parameters can be adjusted to enhance the synthesis of PDDC. The reaction is typically carried out at a low temperature, often using refrigerated carbon disulfide, and the reagents are added dropwise to control the reaction rate, prevent side reactions, and manage temperature. nih.gov While some studies suggest the order of reagent addition does not significantly impact the final product, a common procedure involves adding the amine to the reaction vessel, followed by the base, and finally the carbon disulfide. nih.gov To suppress side reactions, an excess of carbon disulfide may be employed. mdpi.com The completion of the synthesis is often indicated by a color change in the reaction mixture, with colors such as yellow or white being associated with the formation of the product. nih.gov
| Parameter | Condition/Strategy | Purpose/Effect | Reference |
|---|---|---|---|
| Temperature | Low temperature (e.g., using refrigerated CS₂) | Controls reaction rate, prevents unwanted side products. | nih.gov |
| Reagent Addition | Slow, dropwise addition | Prevents vigorous reaction, increases selectivity, and controls temperature. | nih.gov |
| Reagent Stoichiometry | Excess of carbon disulfide (CS₂) | Suppresses the formation of unwanted byproducts. | mdpi.com |
| Base | Use of strong bases like Potassium Hydroxide (KOH) | Forms a stable potassium salt of the dithiocarbamate. | nih.gov |
| Solvent | Ethanol or its mixture with DMF | Provides a suitable medium for the reaction, though solubility of KOH can be a limitation in some aprotic solvents. | mdpi.com |
Precise control of pH is a key strategy for improving the efficiency and quality of PDDC synthesis. google.com A patented process highlights the importance of adjusting the pH of the reaction system to a specific range, typically between 6.0 and 8.0. google.com This method involves reacting carbon disulfide and carbamide in the presence of an alkali lye, such as potassium hydroxide. google.com By carefully controlling the pH, the conversion rate of the entire process can be increased, leading to a higher quality product. google.com
| Controlled pH Value | Reported Outcome | Reference |
|---|---|---|
| 6.0 - 8.0 | Improved conversion efficiency and product quality. | google.com |
| 6.5 | Specified as an effective pH for the reaction. | google.com |
| 7.0 | Specified as an effective pH for the reaction. | google.com |
| 7.5 | Specified as an effective pH for the reaction. | google.com |
Advanced Synthetic Approaches Utilizing Dithiocarbamate Precursors
Dithiocarbamate complexes, formed from ligands like diethyldithiocarbamate, serve as versatile precursors in advanced synthetic applications, particularly in materials science. nih.govnih.gov They are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.govresearchgate.net This application is advantageous because the dithiocarbamate ligand contains sulfur, eliminating the need for a separate sulfur source, and the C-S bond is relatively easy to break under thermal conditions. nih.govnih.gov
Furthermore, dithiocarbamates are employed in the synthesis of various organic intermediates. For instance, light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. nih.govencyclopedia.pub They also find application in polymer chemistry as reversible addition-fragmentation chain-transfer (RAFT) agents. nih.gov These advanced uses highlight the chemical versatility of the dithiocarbamate functional group beyond its simple salt form. nih.govorganic-chemistry.org
Synthesis of Metal Dithiocarbamate Coordination Compounds
This compound is widely employed as a ligand for the synthesis of metal dithiocarbamate coordination compounds. The dithiocarbamate moiety acts as a bidentate ligand, binding to metal ions through its two sulfur atoms to form stable chelate rings. This property is exploited to create a diverse range of metal complexes with various transition metals and main group elements. nih.gov
The general synthesis method involves the reaction of an aqueous solution of a metal salt with a solution of this compound. nih.gov This typically results in the precipitation of the neutral metal dithiocarbamate complex, which can then be isolated. For instance, reacting copper(II) nitrate (B79036) with this compound in an aqueous solution yields the copper(II) diethyldithiocarbamate complex. nih.gov Similarly, gold(III) complexes can be prepared using this methodology. nih.gov
The nature of the resulting coordination compound can be either homoleptic, where the metal is coordinated only to dithiocarbamate ligands, or heteroleptic, where other types of ligands are also present in the metal's coordination sphere. nih.gov Homoleptic complexes are common when a divalent metal ion is coordinated by two symmetrical dithiocarbamate ligands. nih.gov These coordination compounds are not only of academic interest for their structural diversity but also serve as precursors for other applications.
Formation of Dithiocarbamate-Derived Adducts and Nanostructures
A significant application of metal diethyldithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide nanostructures. nih.gov The thermal decomposition of these complexes provides a convenient and efficient route to produce corresponding metallic sulfide nanoparticles. nih.gov This method is advantageous because the dithiocarbamate ligand is rich in sulfur, eliminating the need for a separate sulfur source. nih.gov
The synthesis is often carried out using solvothermal methods, where the decomposition of the dithiocarbamate complex occurs in a high-boiling point solvent. To control the size and morphology of the resulting nanoparticles, capping agents are frequently employed. nih.gov These agents, such as oleylamine (B85491) or dodecanethiol, can also function as reducing agents, solvents, or surfactants during the synthesis. nih.gov
The table below summarizes the synthesis of various metal sulfide nanoparticles using dithiocarbamate precursors, highlighting the versatility of this approach.
| Precursor Complex | Target Nanoparticle | Synthesis Conditions | Particle Size/Morphology |
| N-alkyldithiocarbamate copper(II) complexes | Copper Sulfide (Cu₉S₅ and Cu₂S) | 180 °C with NaBH₄ | - |
| bis(diethyldithiocarbamato)disulfidothioxo tungsten(VI) | Chromium-doped Tungsten Disulfide (WS₂) | 450 °C | - |
| tetrakis(N,N-diethyldithiocarbamato)molybdenum(IV) | Molybdenum Sulfide (MoS₂) | 450 °C | Flake thickness of ~10 nm |
| Manganese diethyldithiocarbamate trihydrate | Manganese Sulfide (MnS) | 290 °C | - |
| lead(II) complexes of morpholine (B109124) dithiocarbamate | Lead Sulfide (PbS) | 160 °C | 13.86–36.06 nm |
This table presents data on the synthesis of metal sulfide nanoparticles from various dithiocarbamate complexes. nih.gov
Synthetic Utility of Diethyldithiocarbamate in Organic Chemistry
Beyond coordination chemistry, this compound is a valuable tool in organic synthesis, serving as a nucleophilic source of the diethyldithiocarbamate moiety and participating in various chemical transformations.
Application as a Reagent in Organic Synthesis
This compound's primary role in organic synthesis is as a chelating agent and a building block for more complex molecules. One key application is the removal of transition metals from organic reaction media. researchgate.net Many organic reactions are catalyzed by transition metals, and their removal from the final product is often necessary. Dithiocarbamates form insoluble complexes with metals like copper, which can then be easily filtered off. researchgate.net
Furthermore, this compound is used in multicomponent reactions to construct S-aryl dithiocarbamates. organic-chemistry.org These reactions, often mediated by copper, can couple boronic acids, amines, and carbon disulfide to form a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org Visible-light photocatalysis has also been employed to synthesize S-alkyl dithiocarbamates from alkyl carboxylic acids and tetraalkylthiuram disulfides, showcasing a green chemistry approach. organic-chemistry.org
Role in the Synthesis of Organic Intermediates (e.g., Lactams, Cyanamide)
This compound and its derivatives are instrumental in the synthesis of important organic intermediates such as lactams and cyanamides.
The synthesis of dithiocarbamate-containing lactams can be achieved through a light-catalyzed reaction of dithiocarbamates in a suitable solvent like cyclohexane. nih.gov This photochemical approach allows for the formation of four- to eight-membered lactam rings that incorporate the dithiocarbamate functional group, making them suitable for further chemical modifications. nih.gov Additionally, carbamoyl (B1232498) dithiocarbamates can undergo radical cyclization to form β-lactam structures, which are core components of many antibiotics. nih.gov
A notable application is in the synthesis of cyanamides. Traditionally, the synthesis of cyanamides involved highly toxic reagents like cyanogen (B1215507) halides. nih.gov A more environmentally benign, one-pot method has been developed using dithiocarbamate salts. researchgate.netresearchgate.net In this process, the dithiocarbamate salt is treated with molecular iodine to form an isothiocyanate in situ. Subsequent reaction with aqueous ammonia (B1221849) yields a thiourea (B124793), which is then further desulfurized by iodine to produce the corresponding cyanamide (B42294) in good yields. researchgate.netresearchgate.net This method is not only cost-effective but also avoids the use of highly toxic materials. researchgate.net
The table below illustrates the one-pot synthesis of various cyanamides from their corresponding dithiocarbamate salts using molecular iodine.
| Starting Dithiocarbamate | Product Cyanamide | Yield (%) |
| Dithiocarbamate of Aniline | Phenylcyanamide | 85 |
| Dithiocarbamate of p-Toluidine | p-Tolylcyanamide | 82 |
| Dithiocarbamate of p-Anisidine | p-Methoxyphenylcyanamide | 80 |
| Dithiocarbamate of Naphthylamine | Naphthylcyanamide | 75 |
| Dithiocarbamate of Benzylamine | Benzylcyanamide | 88 |
This table showcases the yields of various cyanamides synthesized from dithiocarbamate salts in a one-pot reaction. researchgate.net
Coordination Chemistry and Metal Complexation of Potassium Diethyldithiocarbamate
Ligand Properties and Coordination Modes of Diethyldithiocarbamates
The diethyldithiocarbamate (B1195824) anion is an organosulfur ligand that forms stable complexes with metals. nih.gov It is classified as a mono-anionic species that typically coordinates in a symmetrical fashion through its two sulfur atoms. mdpi.com
Bidentate vs. Monodentate Coordination
The diethyldithiocarbamate ligand can exhibit different coordination modes, primarily acting as either a bidentate or a monodentate ligand. researchgate.netnih.gov
Bidentate Coordination: In its most common coordination mode, the diethyldithiocarbamate ligand acts as a bidentate chelating agent, where both sulfur atoms bind to the central metal ion, forming a stable four-membered ring. researchgate.netnih.gov This bidentate chelation is a key factor in the stability of many metal-dithiocarbamate complexes. researchgate.net The ligand can also act as a bidentate bridging ligand, connecting two metal centers. sysrevpharm.org
Monodentate Coordination: Although less common, the diethyldithiocarbamate ligand can also coordinate to a metal ion through only one of its sulfur atoms, acting as a monodentate ligand. researchgate.netnih.gov This mode of coordination is observed in certain complexes, and the distinction between bidentate and monodentate coordination can often be made using spectroscopic techniques like NMR. For instance, in some palladium(II) complexes, one diethyldithiocarbamate ligand binds in a bidentate fashion while another is monodentate. mdpi.com
The specific coordination mode adopted by the diethyldithiocarbamate ligand is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.
Chelation Affinity of the Dithiocarbamate (B8719985) Functional Group
The dithiocarbamate functional group (S₂CNR₂) exhibits a strong chelation affinity for a wide range of metal ions. This high affinity is attributed to the presence of two sulfur donor atoms, which are considered soft bases according to Hard-Soft Acid-Base (HSAB) theory and thus form strong bonds with soft and borderline metal acids. wikipedia.org
The delocalization of electron density across the S-C-S framework, influenced by the nitrogen atom's pi-donor properties, enhances the basicity of the sulfur atoms. wikipedia.org This electronic structure contributes to the formation of stable chelate rings with metal ions. The dithiocarbamate ligand is known to form stable complexes with metals in various oxidation states. researchgate.netnih.gov
The strong binding ability of dithiocarbamates makes them effective chelating agents for various applications. For instance, they have been investigated for their potential in removing heavy metals like lead, cadmium, copper, and zinc from polluted water by forming insoluble metal complexes. researchgate.net The interaction between diethyldithiocarbamate and copper(II) ions is particularly strong. nih.gov
Synthesis and Characterization of Metal-Diethyldithiocarbamate Complexes
Metal-diethyldithiocarbamate complexes are typically synthesized through straightforward and efficient methods.
Complexation with Transition Metals (e.g., Cu, Zn, Fe, Pd, Ni, Co, Rh, Ir, Mo, W)
Diethyldithiocarbamate readily forms complexes with a vast array of transition metals. The most common synthetic route involves a salt metathesis reaction, where an aqueous solution of a metal salt is reacted with a solution of an alkali metal diethyldithiocarbamate salt, such as sodium or potassium diethyldithiocarbamate. wikipedia.orgwikipedia.org This often results in the immediate precipitation of the metal-dithiocarbamate complex. chemicalbook.comgoogle.com
Interactive Table: Synthesis of Transition Metal-Diethyldithiocarbamate Complexes
| Metal | Precursor | Synthesis Method | Product | Reference(s) |
| Copper (Cu) | Copper(II) chloride | Reaction with sodium diethyldithiocarbamate in water. | Copper(II) diethyldithiocarbamate | rsc.org |
| Monovalent copper-cysteamine and disulfiram (B1670777) | One-step oxidation-reduction reaction. | Copper(II) diethyldithiocarbamate | researchgate.netmedchemexpress.com | |
| Zinc (Zn) | Zinc chloride | Reaction with sodium diethyldithiocarbamate in water. | Zinc diethyldithiocarbamate | chemicalbook.comiaea.org |
| Zinc sulfate (B86663) | Reaction with sodium diethyldithiocarbamate in a dichloromethane/water mixture. | Zinc diethyldithiocarbamate | researchgate.netasianpubs.org | |
| Iron (Fe) | Iron(III) chloride | Metathesis reaction with sodium diethyldithiocarbamate. | Iron(III) tris(diethyldithiocarbamate) | wikipedia.orgontosight.ai |
| Iron(II) sulfate heptahydrate and sodium nitrite | Formation of [Fe(NO)(H₂O)₅]²⁻ followed by addition of sodium diethyldithiocarbamate. | Dinitrosyliron complex with diethyldithiocarbamate | calstate.edu | |
| Palladium (Pd) | Not specified | Reaction with diethyldithiocarbamate ligands. | Palladium(II) diethyldithiocarbamate complexes | nih.govresearchgate.net |
| Nickel (Ni) | Nickel(II) chloride hexahydrate | Reaction with sodium diethyldithiocarbamate in aqueous solution. | Nickel bis(diethyldithiocarbamate) | nasa.govwikipedia.org |
| Cobalt (Co) | Cobalt(II) nitrate (B79036) | Air-oxidation of a mixture with a dithiocarbamate salt. | Cobalt(III) tris(diethyldithiocarbamate) | wikipedia.org |
| Cobalt(II) chloride hexahydrate | Reaction with sodium diethyldithiocarbamate. | Cobalt(III) tris(diethyldithiocarbamate) | chemeducator.orgresearchgate.net | |
| Rhodium (Rh) | Not specified | Not specified | Rhodium diethyldithiocarbamate complexes | Not specified |
| Iridium (Ir) | [Ir(μ-Cl)(COD)]₂ | Reaction with sodium diethyldithiocarbamate in acetone/dichloromethane. | Ir(COD)(Et₂dtc) | acs.org |
| Molybdenum (Mo) | Mo(CO)₆ | Oxidative addition of thiuram disulfides. | Mo(S₂CNMe₂)₄ | wikipedia.org |
| Tungsten (W) | Not specified | Not specified | Tungsten diethyldithiocarbamate complexes | Not specified |
Note: The table provides examples of synthetic methods and is not exhaustive.
Influence of Metal Oxidation State on Complex Formation
The oxidation state of the metal ion plays a crucial role in determining the stoichiometry and structure of the resulting diethyldithiocarbamate complex. The dithiocarbamate ligand is known for its ability to stabilize metals in unusually high oxidation states, such as Fe(IV), Co(IV), and Ni(III). wikipedia.orgakjournals.com
For instance, with iron, both iron(II) and iron(III) complexes can be formed. ontosight.airesearchgate.net Iron(III) typically forms the neutral complex, iron(III) tris(diethyldithiocarbamate), Fe(S₂CNEt₂)₃. wikipedia.org In the case of cobalt, the reaction of a cobalt(II) salt with diethyldithiocarbamate in the presence of air leads to the formation of the stable cobalt(III) complex, Co(S₂CNEt₂)₃. wikipedia.org Similarly, manganese(II) can be oxidized to manganese(III) during complexation in the presence of oxygen. nih.gov
The stability of a particular oxidation state is a complex interplay of the metal's intrinsic properties and the electronic characteristics of the dithiocarbamate ligand.
Spectroscopic and Diffraction Techniques for Structural Elucidation
A variety of spectroscopic and diffraction techniques are employed to characterize the structure and bonding of metal-diethyldithiocarbamate complexes.
Interactive Table: Characterization Techniques for Metal-Diethyldithiocarbamate Complexes
| Technique | Information Obtained | Example Application | Reference(s) |
| Infrared (IR) Spectroscopy | Identification of the C-N and C-S stretching frequencies, providing insight into the coordination mode of the dithiocarbamate ligand. | Characterization of zinc diethyldithiocarbamate and cobalt(III) tris(diethyldithiocarbamate). | chemeducator.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the molecular structure in solution, including distinguishing between different coordination modes (e.g., monodentate vs. bidentate). | Characterization of cobalt(III) tris(diethyldithiocarbamate) and zinc diethyldithiocarbamate. | iaea.orgchemeducator.org |
| X-ray Diffraction | Precise determination of bond lengths and angles in the solid state, providing a definitive structural analysis. | Elucidation of the structure of iron(III) tris(diethyldithiocarbamate) and iridium(I) complexes. | wikipedia.orgacs.org |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, which can be related to the coordination geometry and metal oxidation state. | Characterization of cobalt(III) dithiocarbamate complexes. | malayajournal.org |
| Mass Spectrometry | Determination of the molecular weight of the complex and can help identify species in solution. | Identification of a superoxo Mn(III) complex intermediate. | nih.gov |
| Magnetic Susceptibility | Determination of the number of unpaired electrons, which helps to determine the oxidation state and spin state of the metal center. | Characterization of tris(diethyldithiocarbamato)cobalt(III). | chemeducator.org |
Structural Diversity and Supramolecular Assembly of Metal-Diethyldithiocarbamate Complexes
The diethyldithiocarbamate (dedtc) ligand, with its bidentate sulfur donors, exhibits remarkable versatility in coordinating with a wide array of metal ions. This leads to the formation of metal-diethyldithiocarbamate complexes with diverse structural motifs and fascinating supramolecular assemblies. The coordination environment around the central metal ion is dictated by factors such as the metal's oxidation state, ionic radius, and electronic configuration, as well as steric and electronic effects of the ligand itself.
Geometrical Architectures (Octahedral, Square Planar, Tetrahedral)
Metal-diethyldithiocarbamate complexes adopt several preferred geometrical architectures, with octahedral, square planar, and tetrahedral being the most prevalent.
Octahedral Geometry: This coordination geometry is common for metal ions that form six-coordinate complexes. savemyexams.com In these structures, the central metal atom is bonded to three bidentate diethyldithiocarbamate ligands, or a combination of diethyldithiocarbamate and other ligands, to satisfy the coordination number of six. savemyexams.commdpi.com For instance, iridium(III) dithiocarbamate complexes frequently exhibit a distorted octahedral geometry. mdpi.com Similarly, cobalt(II) complexes with diethyldithiocarbamate can adopt octahedral geometries. sysrevpharm.org Ruthenium complexes also commonly form octahedral structures with S6 donor sets. mdpi.com
Square Planar Geometry: This geometry is characteristic of d8 metal ions such as Ni(II), Pd(II), and Pt(II). rsc.orglibretexts.org In these complexes, the central metal ion is typically coordinated to two diethyldithiocarbamate ligands, resulting in a four-coordinate, square planar arrangement. rsc.org The nickel(II) bis(N,N-diethyldithiocarbamate) complex, Ni(Et2dtc)2, is a classic example where the Ni2+ cation is coordinated in a square-planar fashion by two isobidentate Et2dtc ligands. chemrxiv.org Copper(II) can also form monomeric, distorted square planar complexes. researchgate.net The molecular structure of some iridium(I) complexes with diethyldithiocarbamate also reveals a distorted square planar coordination geometry. acs.org
Tetrahedral Geometry: Tetrahedral coordination is often observed for metal ions with a d10 electronic configuration, such as Zn(II) and Cd(II), or when bulky ligands are involved that sterically hinder the formation of higher coordination number complexes. libretexts.org Zinc(II) diethyldithiocarbamate complexes, for example, can exhibit a tetrahedral coordination geometry. libretexts.orgrsc.org
| Geometry | Common Metal Ions | Typical Coordination Number | Example Complex |
|---|---|---|---|
| Octahedral | Ir(III), Co(II), Ru(III) | 6 | [Ir(ppy)2(dedtc)] |
| Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) | 4 | Ni(Et2dtc)2 |
| Tetrahedral | Zn(II), Cd(II) | 4 | [Zn(dedtc)2] |
Intermolecular Interactions (e.g., Spodium Bonding, Halogen Bonding, π–π Stacking, C–H···S Contacts)
The solid-state structures of metal-diethyldithiocarbamate complexes are often stabilized by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in dictating the crystal packing and the formation of higher-order supramolecular architectures.
Spodium Bonding: This is a type of non-covalent interaction involving a Group 12 element, such as zinc, acting as the electron acceptor.
Halogen Bonding: This interaction involves a halogen atom acting as an electrophilic species (a σ-hole) and a Lewis base. nih.gov In the context of diethyldithiocarbamate complexes, halogen bonding can occur between a halogenated solvent molecule and the sulfur atoms of the ligand or between halogenated ligands themselves. nih.govdocumentsdelivered.com These interactions can be stronger than hydrogen bonds and π-π interactions, influencing the magnetic properties of the resulting materials. researchgate.net
π–π Stacking: Aromatic rings within the ligands of metal complexes can engage in π–π stacking interactions, which are important for stabilizing crystal structures. nih.govmdpi.com In dithiocarbamate complexes, the MS2C chelate ring possesses significant π-character and can act as an acceptor in C–H···π interactions, similar to arene rings. mdpi.com These interactions can lead to the formation of one-dimensional chains or other extended structures. rsc.org
Kinetic and Thermodynamic Aspects of Complex Formation
The formation of metal-diethyldithiocarbamate complexes is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for predicting the stability and reactivity of these complexes.
Ligand Substitution Reaction Mechanisms
Ligand substitution reactions in metal complexes, including those with diethyldithiocarbamate, can proceed through different mechanisms. The primary mechanisms are dissociative (D), associative (A), and interchange (I). libretexts.org
Dissociative (D) Mechanism: In this two-step mechanism, the leaving ligand first dissociates from the metal center to form an intermediate with a lower coordination number. libretexts.orgdalalinstitute.com This is followed by the coordination of the incoming ligand. libretexts.orgdalalinstitute.com This mechanism is often favored in octahedral complexes. libretexts.orgdalalinstitute.com
MLn → MLn-1 + L (slow)
MLn-1 + L' → MLn-1L' (fast)
Associative (A) Mechanism: In this mechanism, the incoming ligand first associates with the metal center to form an intermediate with a higher coordination number, followed by the departure of the leaving ligand. libretexts.org This pathway is common for square planar complexes. libretexts.org
MLn + L' → MLnL' (slow)
MLnL' → MLn-1L' + L (fast)
Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand breaks. There is no distinct intermediate. The interchange mechanism can have either associative (Ia) or dissociative (Id) character.
The specific mechanism that dominates depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For instance, most ligand substitutions in octahedral complexes are believed to occur through a dissociative or interchange dissociative mechanism. dalalinstitute.com
Stability Constants and Reaction Rates
The thermodynamic stability of metal-diethyldithiocarbamate complexes is quantified by their stability constants (β). A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by the nature of the metal ion. asianpubs.orgresearchgate.net
The rates of complex formation are also a critical aspect. The formation of metal-diethyldithiocarbamate complexes is generally rapid. researchgate.net However, the persistence of these complexes can be affected by environmental factors such as pH. For example, complexation with metals like copper can inhibit the acid-catalyzed hydrolysis of dithiocarbamates, increasing their persistence. researchgate.net
| Metal Ion | log β2 (with dedtc in 60% ethanol-water) asianpubs.org |
|---|---|
| Mn(II) | 7.50 |
| Fe(II) | 8.90 |
| Co(II) | 11.45 |
| Ni(II) | 12.20 |
| Cu(II) | 14.05 |
| Zn(II) | 10.95 |
Mechanistic Research in Biological Systems
Cellular and Molecular Interactions of Diethyldithiocarbamate (B1195824) Compounds
Enzyme Inhibition Mechanisms (e.g., Cu,Zn-SOD, Aldehyde Dehydrogenase)
Diethyldithiocarbamate (DDC) is recognized for its ability to inhibit certain metalloenzymes. A primary target is copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD), an essential antioxidant enzyme. researchgate.netnih.gov DDC, a potent copper chelating agent, impairs the function of such enzymes by binding to their metal cofactors. researchgate.netnih.gov
Inhibition of Cu,Zn-SOD by DDC has been demonstrated in various models. For instance, in the yeast Saccharomyces cerevisiae, DDC treatment led to a dose-dependent inhibition of Cu,Zn-SOD in vivo. nih.gov Similarly, in vivo studies in mice showed that administration of DDC decreased Cu,Zn-SOD activity in the blood, liver, and brain. researchgate.net The mechanism of inhibition involves the chelation of the copper ion from the active site of the enzyme. researchgate.net While the inhibition is not reversed by dialysis, the enzymatic activity can be restored by the addition of copper sulfate (B86663) (CuSO4). researchgate.net
DDC also acts as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes. researchgate.netnih.gov The human ALDH superfamily consists of 19 isozymes with important physiological and toxicological roles. nih.govresearchgate.net For example, ALDH2 is key in alcohol metabolism by oxidizing acetaldehyde, while other ALDH isozymes are involved in processes like retinoic acid signaling and protecting against UV radiation-induced damage in the eye. nih.govresearchgate.net
Interactive Table: Effect of Diethyldithiocarbamate on Enzyme Activity
| Enzyme | Organism/System | Effect of DDC | Key Findings |
| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Mice | Inhibition | Decreased activity in blood, liver, and brain. researchgate.net |
| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Saccharomyces cerevisiae | Inhibition | Dose-dependent inhibition in vivo. nih.gov |
| Aldehyde Dehydrogenase (ALDH) | General | Inhibition | DDC is a known inhibitor. researchgate.net |
Modulation of Cellular Oxidative Stress and Redox Pathways
Diethyldithiocarbamate exhibits a complex role in modulating cellular oxidative stress and redox pathways, with evidence suggesting both antioxidant and pro-oxidant activities.
As an antioxidant, DDC is a powerful reductant capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals, hypochlorous acid, and peroxynitrite. nih.gov It can also chelate and subsequently oxidize ferrous ions, thereby blocking the generation of hydroxyl radicals and protecting against oxidative damage to DNA, proteins, and lipids. nih.gov
Conversely, DDC can also promote oxidative stress. By inhibiting Cu,Zn-SOD, it can lead to an accumulation of superoxide radicals. nih.govwikipedia.org Studies in rats have shown that DDC can increase copper levels within myelin and enhance oxidative stress in nerve tissue, leading to oxidative protein injury even before structural changes are detectable. nih.gov In V79 fibroblasts, DDC treatment at concentrations that cause a moderate imbalance in the thiol-state, but not cell death, stimulated oxidative stress, as indicated by increased levels of protein carbonyls and lipid peroxidation. nih.gov This effect appears to be linked to the initial cellular redox state, as pre-treatment with N-acetyl-l-cysteine (NAC), which increases intracellular glutathione (B108866) (GSH) levels, prevented these changes. nih.gov
The dual nature of DDC's effect on oxidative stress is further highlighted in studies on the yeast Saccharomyces cerevisiae. Inhibition of Cu,Zn-SOD by DDC led to a bell-shaped modification of carbonylprotein levels, suggesting a complex response to the induced oxidative stress. nih.gov This was accompanied by a compensatory increase in the activity of other antioxidant enzymes like glutathione reductase, isocitrate dehydrogenase, and glucose-6-phosphate dehydrogenase. nih.gov
Effects on Ion Channel Dynamics and Membrane Potentials (e.g., Potassium, Calcium)
The influence of diethyldithiocarbamate on ion channel dynamics and membrane potentials is an area of ongoing investigation. Ion channels, particularly those for potassium (K+) and calcium (Ca2+), are fundamental in regulating cellular functions, including membrane potential, cell volume, and signal transduction. nih.govfrontiersin.org
Potassium channels, the most diverse family of ion channels, play critical roles in nerve conduction and the function of organs like the heart and pancreas. researchgate.net Large-conductance Ca2+-activated K+ (BK) channels, for instance, are activated by membrane depolarization and increases in intracellular Ca2+, leading to K+ efflux and membrane hyperpolarization. frontiersin.org This process is crucial for modulating membrane excitability and intracellular Ca2+ homeostasis. frontiersin.org
Calcium channels, such as the L-type voltage-dependent Ca2+ channels, are also vital for cellular signaling. nih.gov The interplay between K+ and Ca2+ channels is essential for maintaining the resting membrane potential and generating action potentials. youtube.com Acetylcholine, a neurotransmitter, can influence this dynamic by modulating postsynaptic changes during processes like spike timing-dependent plasticity in the hippocampus. nih.gov
While direct studies on the effects of potassium diethyldithiocarbamate on specific ion channels are not extensively detailed in the provided context, its ability to induce oxidative stress is relevant. Oxidative stress is known to impact the function of various ion channels. Therefore, it is plausible that DDC could indirectly affect ion channel dynamics and membrane potentials through its modulation of the cellular redox environment.
Interactions with Proteins and Induction of Protein Cross-Linking
Diethyldithiocarbamate can induce covalent cross-linking of proteins under physiological conditions. nih.govacs.org This process is believed to proceed through the liberation of carbon disulfide (CS2), a known neurotoxin that can cause covalent cross-linking of proteins. nih.govacs.org
The mechanism involves the formation of dithiocarbamate (B8719985) on protein amino groups, followed by the production of various cross-linking structures, including bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea (B124793). nih.govacs.org The presence of bis(lysyl) thiourea cross-links has been verified through protein hydrolysis and subsequent analysis. nih.govacs.org
Studies have shown that N,N-diethyldithiocarbamate promotes protein cross-linking more rapidly than equimolar CS2 under similar conditions. nih.govacs.org This has been observed with proteins such as the low molecular weight component of neurofilament triplet proteins. nih.govacs.org
Furthermore, diethyldithiocarbamate has been shown to prevent protein inactivation and cross-linking caused by agents like cisplatin. nih.gov In studies with the plasma protein alpha 2-macroglobulin, DDC was able to completely prevent the cross-linking induced by cisplatin. nih.gov It was also capable of reversing pre-formed platinum(II)-protein bonds, suggesting its ability to displace nucleophilic protein groups from stable bonds. nih.gov
Interactive Table: Protein Interactions of Diethyldithiocarbamate
| Interacting Molecule | Effect of DDC | Mechanism |
| General Proteins | Induces cross-linking | Liberation of carbon disulfide (CS2) leading to the formation of dithiocarbamate, bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea cross-links. nih.govacs.org |
| Neurofilament Triplet Proteins | Covalently cross-links the low molecular weight component | Mediated by carbon disulfide. nih.govacs.org |
| alpha 2-Macroglobulin (cisplatin-induced cross-linking) | Prevents and reverses cross-linking | Displaces nucleophilic protein groups from stable bonds with platinum(II). nih.gov |
Anti-Microbial Mechanisms of Action
Antibacterial Activities
Diethyldithiocarbamate and its derivatives exhibit antibacterial activity against a range of pathogens. nih.govumsha.ac.ir The antibacterial action of DDC is often associated with the formation of complexes with metal ions, with copper ions (Cu2+) being particularly effective. nih.gov
The combination of DDC and Cu2+ has shown efficacy against bacteria such as Mycobacterium tuberculosis and Streptococcus pneumoniae. nih.gov This combination has also been found to be effective against both planktonic cells and biofilms of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The mechanism is thought to involve the inhibition of multiple steps in the biofilm formation cycle and a reduction in biofilm viability. nih.gov
The general proposed mechanism for the antimicrobial action of dithiocarbamates involves their ability to act as potent chelating agents. umsha.ac.ir This allows them to interact with essential sulfur-containing compounds in the cell wall and with vital enzymes within the microorganisms, thereby disrupting their normal function. umsha.ac.ir Other potential antibacterial mechanisms include altering cell membrane permeability and inhibiting nucleic acid and protein synthesis. nih.gov
For instance, some phytochemicals with antibacterial properties are thought to enhance the activity of antibiotics by increasing membrane permeability, which facilitates the entry of the drug. mdpi.com The lipophilic nature of certain compounds allows them to cross cell membranes, which is a key aspect of their antibacterial potential. mdpi.com
Antifungal Properties and Disruption of Fungal Metabolism
This compound and its related compounds, dithiocarbamates (DTCs), exhibit significant antifungal properties. Their mechanism of action is multifaceted, primarily revolving around their ability to chelate metal ions and interfere with essential fungal enzymes and cellular processes.
DTCs are known to be potent chelating agents, which allows them to interact with sulfur-containing compounds in the cell walls of fungi and inhibit essential enzymes. umsha.ac.ir This chelating ability is crucial for their fungicidal activity. For instance, sodium diethyldithiocarbamate has demonstrated in vitro antifungal activity against a range of fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Mucor mucedo. nih.gov
The antifungal efficacy of DTCs can be enhanced when they are complexed with metals. nih.gov Studies have shown that various dithiocarbamate derivatives can potently inhibit fungal carbonic anhydrases (CAs). nih.gov Specifically, dimethyl- and diethyldithiocarbamate were found to be weaker inhibitors, while derivatives with other chemical groups led to more potent inhibition of fungal CAs. nih.gov Furthermore, disulfiram (B1670777) (a related compound that metabolizes to diethyldithiocarbamate) has been shown to reduce the activity of other vital enzymes like aldehyde dehydrogenase (ALDH) and urease, thereby inhibiting the growth of the oomycete Pythium insidiosum. nih.gov Disulfiram has also demonstrated fungicidal activity against various yeast and Aspergillus isolates. nih.gov
Research on organoruthenium complexes with dithiocarbamates has revealed promising antifungal activity against several clinically relevant fungal species, including various Candida species, Paracoccidioides brasiliensis, Cryptococcus neoformans, and Sporothrix schenckii. nih.govresearchgate.net These ruthenium complexes were often more active than the free dithiocarbamate ligands, suggesting a synergistic effect of the metal complex. nih.govresearchgate.net The mechanism of action for some antifungal agents involves targeting the fungal cell wall, and resistance can arise from mutations in the target enzymes. nih.gov
Table 1: Antifungal Activity of Diethyldithiocarbamate and Related Compounds
| Compound/Complex | Fungal Species | Observed Effect | Reference |
|---|---|---|---|
| Sodium diethyldithiocarbamate | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Mucor mucedo | In vitro antifungal activity | nih.gov |
| Dithiocarbamate derivatives | Fungi | Inhibition of carbonic anhydrases | nih.gov |
| Disulfiram | Pythium insidiosum | Inhibition of ALDH and urease, leading to growth inhibition | nih.gov |
| Disulfiram | Yeast isolates, Aspergillus isolates, Candida isolates | Fungicidal activity | nih.gov |
| Dithiocarbamate organoruthenium complexes | Candida spp., Paracoccidioides brasiliensis, Cryptococcus neoformans, Sporothrix schenckii | In vitro antifungal activity | nih.govresearchgate.net |
| Potassium dithiocarbazinates | Various bacteria and fungi | Good to excellent inhibitory effects, especially on fungi | kmu.ac.ir |
Antiviral and Antiparasitic Mechanisms
The antiviral and antiparasitic activities of diethyldithiocarbamate and its derivatives are largely attributed to their metal-chelating properties and their ability to disrupt key biological processes within the pathogens. nih.gov
In the context of antiviral research, dithiocarbamate compounds have shown efficacy against various viruses. For instance, pyrrolidine (B122466) dithiocarbamate (PDTC) has demonstrated strong antiviral action against several human rhinovirus (HRV) serotypes. google.com It was observed to reduce the virus titer in treated cells and inhibit the cytopathic effects induced by the virus. google.com The mechanism is thought to involve the inhibition of the transcription factor NFκB. google.com Dithiocarbamates are also being investigated for their potential against coronaviruses. Some novel dithiocarbamates have been found to inhibit the 3CL protease (3CLpro) of SARS-CoV-2, a key enzyme for viral replication. nih.gov The potassium dithiocarbamate intermediate, in particular, showed potency comparable to more complex derivatives, possibly acting as a zinc complex to inhibit the protease. nih.gov
As for their antiparasitic properties, dithiocarbamates have been studied for their effects on parasites like Trypanosoma and Plasmodium. nih.gov The antiparasitic mechanism is often based on the chelation of metals in the active sites of enzymes crucial for the parasite's oxidative metabolism, thereby disrupting essential biological functions. nih.gov For example, sodium diethyldithiocarbamate (DETC) has shown in vitro antiparasitic activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The compound's structure, with its amine portion stimulating reactive oxygen species production and its carbon disulfide end chelating metals, contributes to its toxicity against the parasite. nih.gov Disulfiram has also been shown to enhance the antimalarial activity of chloroquine (B1663885) against chloroquine-resistant Plasmodium strains. nih.gov
Table 2: Antiviral and Antiparasitic Activity of Diethyldithiocarbamate and Related Compounds
| Compound | Pathogen | Mechanism/Effect | Reference |
|---|---|---|---|
| Pyrrolidine dithiocarbamate (PDTC) | Human rhinovirus (HRV) | Inhibition of NFκB activation, reduction of virus titer and cytopathic effects | google.com |
| Novel dithiocarbamates | SARS-CoV-2 | Inhibition of 3CL protease | nih.gov |
| Sodium diethyldithiocarbamate (DETC) | Trypanosoma cruzi | Production of reactive oxygen species and metal chelation, leading to parasite toxicity | nih.gov |
| Disulfiram | Chloroquine-resistant Plasmodium strains | Potentiation of antimalarial activity of chloroquine | nih.gov |
Cytotoxic Mechanisms in Cellular Models
Induction of Programmed Cell Death Pathways (e.g., Paraptosis-like)
In cellular models, diethyldithiocarbamate (DDC) and its derivatives have been shown to induce a form of programmed cell death known as paraptosis-like cell death. nih.govnih.gov This type of cell death is distinct from apoptosis, autophagy, and necrosis and is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and/or mitochondrial swelling. nih.govnih.govnih.govdntb.gov.ua
The induction of paraptosis-like cell death by DDC, particularly in combination with other agents, involves significant ER stress. nih.govnih.gov This is evidenced by a transient increase in the expression of ER stress markers such as BiP and PERK, followed by a sustained increase in CHOP expression. nih.govnih.gov This process leads to the formation of numerous vacuoles from the ER cisterns in the cytoplasm. nih.govnih.gov Following this vacuolization, functional disorders of the mitochondria and an increase in the generation of superoxide anions within them occur. nih.govnih.gov The cell death process can be partially suppressed by inhibitors of protein synthesis and folding, as well as by inhibitors of the IP3 receptor. nih.gov
Paraptosis is increasingly being recognized as a potential strategy in cancer therapy, as it targets non-apoptotic stress responses in tumor cells. dntb.gov.uamdpi.com The induction of this cell death pathway can be triggered by various chemical compounds and may help overcome resistance to apoptosis-based therapies. nih.govdntb.gov.ua
Role in Metal Ion Redistribution and Associated Cellular Damage (e.g., Copper Accumulation and Lipid Peroxidation in Experimental Animal Nerve Tissue)
A key aspect of the cytotoxic mechanism of diethyldithiocarbamate (DDC) is its ability to redistribute metal ions, particularly copper, leading to cellular damage. nih.govnih.gov DDC forms a lipophilic complex with copper, which can accumulate in tissues and promote oxidative stress. nih.gov
In experimental animal models, administration of N,N-diethyldithiocarbamate (DEDC) has been shown to cause a significant elevation of copper levels in peripheral nerves and the brain. nih.govnih.gov This accumulation of copper is associated with increased lipid peroxidation, as evidenced by elevated levels of F2-isoprostanes and malondialdehyde (MDA) in nerve tissue. nih.gov Importantly, this elevation in copper and lipid peroxidation precedes the onset of myelin lesions and inflammation, suggesting a causal role in the subsequent neuropathy. nih.govosti.gov The data indicates that the peripheral nervous system is particularly sensitive to DEDC-mediated demyelination. nih.gov
Studies in rat hepatocyte cultures have also demonstrated the ability of DDC to mobilize metals. nih.gov For instance, in cells pretreated with inorganic lead, cadmium, and mercury, DDC treatment altered the cellular concentrations of these metals. nih.gov DDC was able to restore the activity of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is inhibited by lead, suggesting that DDC can chelate the metal and render it unavailable to the enzyme. nih.gov However, in the case of mercury, DDC treatment led to an increase in cellular mercury concentration and a further decrease in alcohol dehydrogenase (ADH) activity. nih.gov
Table 3: Effects of Diethyldithiocarbamate on Metal Ion Distribution and Cellular Damage
| Experimental Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Rat model of peripheral myelinopathy | N,N-diethyldithiocarbamate (DEDC) | Elevated copper levels and lipid peroxidation in peripheral nerve preceding myelin lesions. | nih.govosti.gov |
| Rat peripheral nerve | N,N-diethyldithiocarbamate (DEDC) | Increased total copper in brain and peripheral nerve; elevated F2-isoprostanes and lesions only in peripheral nerve. | nih.gov |
| Rat hepatocyte cultures | Diethyldithiocarbamate (DTC) | Mobilization of lead, cadmium, and mercury with varying effects on cellular enzyme activity. | nih.gov |
Synergistic Cellular Effects with Co-Administered Agents (e.g., Vitamin B12b)
The cytotoxic effects of diethyldithiocarbamate (DDC) can be significantly enhanced when co-administered with certain agents, such as Vitamin B12b (hydroxycobalamin). nih.govnih.gov This synergistic effect has been observed in human larynx carcinoma cells. nih.gov
The combination of DDC and Vitamin B12b leads to a more potent toxic effect on tumor cells than either agent alone. nih.govnih.gov The underlying mechanism involves Vitamin B12b catalyzing the formation of oxidized derivatives of disulfiram (DSF), a metabolite of DDC. nih.govnih.gov This process significantly increases the cytotoxicity of DDC, independent of copper ions. nih.gov
The combined treatment induces severe ER stress, extensive ER vacuolization, and ultimately leads to paraptosis-like cell death. nih.govnih.gov This synergistic interaction highlights a potential therapeutic strategy for enhancing the anti-cancer effects of dithiocarbamates.
Mechanisms of Neurotoxicity in Experimental Animal Models
In experimental animal models, dithiocarbamates have been shown to exhibit neurotoxic effects, particularly on the peripheral nervous system. nih.govnih.govoup.com The mechanisms underlying this neurotoxicity are complex and involve multiple factors.
One of the primary mechanisms is the elevation of copper levels in nervous tissue, leading to oxidative stress and subsequent damage to myelin. nih.govnih.govoup.com As previously discussed, N,N-diethyldithiocarbamate (DEDC) administration in rats leads to copper accumulation and lipid peroxidation in peripheral nerves, which precedes the development of myelin lesions. nih.govnih.gov This suggests that copper-mediated oxidative stress is a key contributor to the observed myelinopathy. nih.govosti.gov
Furthermore, dithiocarbamates can interfere with mitochondrial function. Studies have shown that diethyldithiocarbamate (DTC) can alter the mitochondrial membrane state by uncoupling and inhibiting the respiratory chain. nih.gov DTC can also potentiate the neurotoxic effects of other compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism-like symptoms. nih.gov DTC and the active metabolite of MPTP, MPP+, mutually potentiate the inhibition of electron transport in mitochondria. nih.gov
The neurotoxicity of dithiocarbamates is also linked to their ability to inhibit certain enzymes in the nervous system. nih.gov For instance, some dithiocarbamates can inhibit acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. nih.gov Disulfiram, which metabolizes to diethyldithiocarbamate, inhibits dopamine-β-hydroxylase, causing an increase in dopamine (B1211576) concentration in the brain. nih.gov
Myelin Injury and Demyelination Processes
Demyelination is a pathological process characterized by damage to the myelin sheath, the protective fatty layer that insulates nerve fibers. mayoclinic.orgphysio-pedia.comhealthline.com This damage disrupts nerve impulse transmission, leading to neurological symptoms. mayoclinic.orghealthline.com Research has identified N,N-diethyldithiocarbamate (DEDC), the active metabolite of disulfiram, as a compound capable of inducing myelin injury. nih.gov Studies using rat models have demonstrated that DEDC exposure can lead to demyelination, with the peripheral nervous system appearing to be more susceptible to these effects. nih.gov
A critical finding in the mechanism of DEDC-mediated neurotoxicity is the direct involvement of myelin in copper accumulation. nih.govnih.gov Investigations have shown that DEDC administration increases the concentration of copper specifically within the myelin compartment of nerve cells. nih.govnih.gov Furthermore, the onset of oxidative stress precedes the appearance of detectable structural changes in the myelin, suggesting that it is an early and causative event in the injury cascade. nih.govnih.gov Lipid peroxidation, a marker of oxidative damage to fats, is significantly elevated in the peripheral nerves of DEDC-treated animals and is considered a key event that either contributes to or results from the myelin injury. nih.gov
Table 1: Research Findings on DEDC-Induced Myelin Injury
| Study Focus | Animal Model | Key Findings | Citations |
| Copper Localization | Rat | DEDC increases copper content specifically within the myelin sheath. | nih.gov, nih.gov |
| Timing of Injury | Rat | Oxidative stress is promoted prior to observable structural changes in myelin. | nih.gov, nih.gov |
| System Sensitivity | Rat | The peripheral nervous system is more sensitive to DEDC-mediated demyelination than the central nervous system. | nih.gov |
| Lipid Peroxidation | Rat | Elevated levels of lipid peroxidation products are found in peripheral nerves, indicating oxidative damage. | nih.gov |
Role of Copper Chelation and Oxidative Stress in Neurotoxicity
The neurotoxic effects of diethyldithiocarbamate are intrinsically linked to its interaction with copper and the subsequent induction of oxidative stress. The prevailing hypothesis suggests that DEDC, a lipophilic molecule, chelates copper to form a lipid-soluble complex. nih.govnih.gov This complex is capable of crossing the blood-nerve barrier, facilitating the transport and accumulation of copper within the nervous system. nih.gov
Studies have confirmed that oral administration of DEDC significantly increases copper concentration in the brain, even without supplemental copper intake. nih.gov This accumulation is not benign; the excess copper delivered to the nervous system is redox-active. nih.gov The redox cycling of the accumulated copper is believed to generate reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov This oxidative stress, in turn, promotes lipid peroxidation, causing direct damage to the lipid-rich myelin sheath and contributing to the observed neurotoxicity. nih.govnih.gov Therefore, the neurotoxicity is not caused by copper deficiency, but rather by an excess of redox-active copper being transported into the brain and nerves, where it promotes oxidative injury. nih.govnih.gov While DEDC exposure might be expected to inhibit copper-dependent enzymes like superoxide dismutase-1 (SOD-1) by sequestering copper, studies have shown that repeated dosing can actually increase SOD-1 activity in nerve tissues, suggesting a complex compensatory response to the induced oxidative stress. nih.gov
Table 2: Mechanistic Steps of DEDC-Induced Neurotoxicity
| Step | Process | Description | Citations |
| 1 | Chelation | DEDC chelates copper, forming a lipophilic Cu-DEDC complex. | nih.gov, nih.gov |
| 2 | Transport | The lipophilic complex crosses the blood-nerve barrier. | nih.gov |
| 3 | Accumulation | Copper accumulates to an excessive degree in the brain and peripheral nerves, specifically within myelin. | nih.gov, nih.gov, nih.gov |
| 4 | Oxidative Stress | The accumulated copper is redox-active, generating reactive oxygen species (ROS) and causing lipid peroxidation and myelin injury. | nih.gov, nih.gov, nih.gov |
Antioxidant Mechanisms and Radical Scavenging Activities
The dithiocarbamate class of compounds can exhibit dual roles, acting as either antioxidants or pro-oxidants depending on the chemical environment and, crucially, the specific metal ion they are complexed with. researchgate.netmdpi.com The antioxidant activity of a compound is its ability to neutralize free radicals, which can be achieved through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). mdpi.comnih.gov The structure of the antioxidant, its solubility, and environmental factors all influence which mechanism predominates. mdpi.com
In certain contexts, metal complexes of dithiocarbamates have demonstrated antioxidant properties. mdpi.com For instance, silver(I) dithiocarbamate complexes have been noted for their antioxidant and radical scavenging activities in specific assays. researchgate.net Chelation itself can be an antioxidant mechanism if it sequesters a metal ion in a redox-inactive state, preventing it from participating in free radical-generating reactions like the Fenton reaction. semanticscholar.orgmdpi.com
However, in the context of neurotoxicity, the interaction between diethyldithiocarbamate and copper results in a pro-oxidant effect. nih.govnih.gov The dominant mechanism is the compound's ability to mobilize and transport redox-active copper into the nervous system. nih.govnih.gov This action leads to the generation of reactive oxygen species and subsequent oxidative damage, overriding any potential radical scavenging activity the molecule might otherwise possess. nih.govnih.govnih.gov The biological outcome is therefore determined not by a generic antioxidant potential, but by the specific, toxic gain-of-function conferred by the formation of the lipophilic copper complex.
Table 3: Duality of Dithiocarbamate Activity
| Activity Profile | Mechanism | Context / Conditions | Citations |
| Antioxidant (Potential) | Radical scavenging (e.g., HAT, SET); Chelation of metals into a redox-inactive state. | Dependent on the specific metal complexed (e.g., with Silver(I)) and the assay conditions. | researchgate.net, mdpi.com, nih.gov |
| Pro-oxidant (Observed in Neurotoxicity) | Forms a lipophilic complex with copper, transporting it into the nervous system where it becomes redox-active and generates ROS. | In biological systems with available copper, leading to accumulation in the brain and nerves. | nih.gov, nih.gov, nih.gov |
Analytical Chemistry Applications of Potassium Diethyldithiocarbamate
Utilization as a Chelating Reagent for Metal Ion Analysis
The primary role of potassium diethyldithiocarbamate (B1195824) in analytical chemistry is as a chelating agent. The diethyldithiocarbamate anion, [S₂CN(C₂H₅)₂]⁻, readily reacts with metal ions (Mⁿ⁺) to form uncharged metal-chelate complexes, often with a general formula M(S₂CN(C₂H₅)₂)ₙ. These complexes are typically insoluble in water but readily soluble in organic solvents, a property that is extensively exploited for analytical purposes. nih.gov
Spectrophotometry is a classical and accessible analytical technique that relies on measuring the absorption of light by a colored solution. Potassium diethyldithiocarbamate is an excellent chromogenic reagent for this purpose because many of its metal complexes are intensely colored.
The general procedure involves reacting an aqueous solution containing the target metal ion with a solution of this compound. This reaction forms a colored metal-diethyldithiocarbamate complex which is then extracted into an immiscible organic solvent, such as chloroform (B151607) or carbon tetrachloride. The intensity of the color of the organic phase, which is proportional to the concentration of the metal, is then measured using a UV-visible spectrophotometer at the wavelength of maximum absorbance (λₘₐₓ).
A notable example is the determination of copper(II). Copper(II) reacts with diethyldithiocarbamate to form a stable, yellow-brown copper(II) diethyldithiocarbamate complex, Cu(DDTC)₂, which is extracted into an organic solvent. This complex exhibits a strong absorbance maximum at approximately 435 nm. nih.gov The method can also be adapted for other metals. For instance, the determination of mercury can be achieved indirectly. Since the mercury(II) diethyldithiocarbamate complex is more stable but colorless, mercury can be quantified by its ability to displace copper from the colored Cu(DDTC)₂ complex, leading to a measurable decrease in absorbance. nih.gov
Table 1: Examples of Metals Determined by Spectrophotometry using Diethyldithiocarbamate
| Metal Ion | Complex Formed | Color of Complex | Typical λₘₐₓ (nm) | Notes |
|---|---|---|---|---|
| Copper (Cu²⁺) | Cu(DDTC)₂ | Yellow-brown | ~435 | Direct determination based on absorbance. nih.gov |
| Mercury (Hg²⁺) | Hg(DDTC)₂ | Colorless | N/A | Indirect determination by displacement of Cu²⁺ from Cu(DDTC)₂. nih.gov |
| Cobalt (Co²⁺) | Co(DDTC)₃ | Green | ~650 | Oxidized to a stable Co(III) complex. |
| Nickel (Ni²⁺) | Ni(DDTC)₂ | Yellow-green | ~395 | Subject to interference from other metals. |
In many environmental and biological samples, the concentration of target metal ions is often too low for direct measurement. This compound is crucial for pre-concentration, a step that increases the concentration of the analyte to a detectable level while simultaneously removing it from a complex sample matrix that could cause interference. researchgate.net
Solvent Extraction: This is the most common pre-concentration technique involving diethyldithiocarbamate. After chelation in the aqueous phase, the resulting neutral metal-DDTC complexes are extracted into a small volume of an organic solvent. This process transfers the metal from a large volume of the original sample into a much smaller volume of solvent, thereby increasing its concentration. This technique is frequently used as a sample preparation step for other instrumental methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.net
High-Performance Liquid Chromatography (HPLC): Diethyldithiocarbamate complexes are amenable to separation by HPLC. After extraction, the mixture of metal-DDTC complexes can be injected into an HPLC system. Using a reversed-phase column, different metal complexes can be separated based on their varying polarities and affinities for the stationary phase. For example, complexes of Co(III), Cr(III), Cu(II), Hg(II), and Ni(II) can be effectively separated. itu.edu.trtandfonline.com This allows for the simultaneous determination of multiple metals in a single analytical run.
Methodologies for Trace Element Quantification
The ability of this compound to chelate with a wide array of metals makes it a valuable tool for the broad-spectrum analysis of trace and heavy metals in various matrices.
The concern over heavy metal contamination in water, soil, and food has driven the development of sensitive analytical methods. Diethyldithiocarbamate-based methods are frequently employed for this purpose. The chelation and extraction procedure is effective for a range of toxic metals including lead (Pb), cadmium (Cd), nickel (Ni), and zinc (Zn), as well as other trace elements like iron (Fe), manganese (Mn), and vanadium (V). researchgate.net
A rapid single extraction using dithiocarbamate (B8719985) followed by analysis with ICP-MS has been shown to be effective for the simultaneous pre-concentration and determination of Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, and U in seawater. researchgate.net The pre-concentration step is vital for achieving the very low detection limits required for environmental monitoring.
Table 2: Research Findings on Trace Element Pre-concentration with Diethyldithiocarbamate
| Analyte(s) | Sample Matrix | Pre-concentration Method | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|---|
| Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, U | Seawater | Solvent extraction with dithiocarbamate into MIBK | ICP-MS | Quantitative recoveries were achieved for all metals at a pH of 4.1-6.4, enabling trace-level determination. | researchgate.net |
| Cd, Cu, Pb, Zn | Natural Waters | Solvent extraction with 4-morpholine dithiocarbamate into chloroform | AAS | The method was successfully applied with recoveries ranging from 91% to 101%. | ntu.edu.sg |
| Cu, Pb, Cd, Ni, Co, Zn | Real Samples | Solid phase extraction on modified activated carbon | AAS | Demonstrated a sensitive method for simultaneous pre-concentration with high recovery rates (95.6% - 99.9%). |
Electrochemical methods offer advantages such as high sensitivity, portability, and low cost. While this compound itself is not typically the primary ionophore in potentiometric sensors for heavy metals, its electrochemical properties and those of its metal complexes are relevant to the field.
The diethyldithiocarbamate ligand can be determined electrochemically. For example, sodium diethyldithiocarbamate has been analyzed using square-wave adsorptive stripping voltammetry (SWAdSV) on a silver nanoparticle solid amalgam electrode, with a detection limit in the nanomolar range (7.26 x 10⁻⁸ mol L⁻¹). tandfonline.comepa.gov This demonstrates that the dithiocarbamate functional group is electrochemically active.
This electrochemical activity forms the basis for developing chemically modified electrodes for heavy metal detection. An electrode surface can be modified with a chelating agent like diethyldithiocarbamate. When the electrode is placed in a sample solution, it selectively accumulates metal ions on its surface via chelation. The accumulated metal is then quantified using techniques like anodic stripping voltammetry (ASV), where the metal is stripped (oxidized) from the electrode, generating a current signal proportional to its concentration. nih.govitu.edu.tr While significant research focuses on various modifying agents, the strong chelating ability of dithiocarbamate makes it a candidate for such applications.
Analytical Challenges and Method Development
Despite its utility, the use of this compound is not without challenges. Method development has focused on overcoming these limitations to improve accuracy, selectivity, and sensitivity.
Stability of Complexes: Dithiocarbamates and their metal complexes can be unstable, particularly in acidic solutions where they decompose to an amine and carbon disulfide. nih.gov Furthermore, dithiocarbamates derived from primary amines are generally less stable than those from secondary amines. researchgate.net This instability can lead to incomplete complex formation and inaccurate results. Method development often involves careful pH control and prompt analysis after extraction.
Selectivity and Interference: Diethyldithiocarbamate reacts with a wide range of metal ions, which is advantageous for screening but can be a drawback when analyzing a specific metal in a mixture. The presence of other reactive metals can cause significant interference. This lack of selectivity is often addressed by using masking agents to prevent certain metals from reacting, or by employing powerful separation techniques like HPLC prior to detection. itu.edu.trtandfonline.com
Chromatographic Issues: In HPLC, the analysis of metal-DDC complexes can be complicated by ligand exchange reactions with the metal components of the instrument, particularly stainless steel columns which contain nickel. itu.edu.trtandfonline.com Less stable metal-DDC complexes can dissociate and exchange their ligand with the nickel from the column, preventing quantitative analysis. The development of metal-free columns, such as those made from polyether ether ketone (PEEK), has been a key step in overcoming this challenge. itu.edu.trtandfonline.com
Matrix Effects: Complex sample matrices, such as those found in environmental or biological samples, can interfere with the chelation and extraction process. Method development often includes optimizing extraction conditions, pH, and solvent choice, or incorporating sample clean-up steps to mitigate these effects. researchgate.net
Stability Considerations in Sample Analysis
The reliability of analytical methods utilizing this compound is fundamentally dependent on the stability of the metal-DDC complexes formed. The stability of these chelates can be influenced by several factors, including pH, the nature of the metal ion, and the sample matrix itself.
The formation of stable metal-DDC complexes is crucial for their successful extraction and subsequent analysis. researchgate.net Studies have shown that the stability of these chelates is robust in neutral and alkaline environments. researchgate.net However, the DDC ligand can undergo acid-catalyzed hydrolysis, which can be inhibited by complexation with metal ions. researchgate.net For instance, complexation with copper has been shown to significantly slow down the degradation of dithiocarbamates, yielding half-lives greater than two weeks, thereby increasing the persistence of the analyte complex for analysis. researchgate.net
The inherent stability of the metal-DDC complex, quantified by the stability constant (log β₂), varies significantly between different metals. A general stability order for divalent transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org The high stability of the copper-DDC complex is particularly noteworthy. researchgate.netasianpubs.org Potentiometric studies have been conducted to determine these stability constants in various solvents, providing a quantitative basis for predicting the feasibility of complex formation and extraction. chemicalpapers.com
In certain biological matrices, the stability of the DDC ligand itself can be a concern. For example, in the presence of blood plasma, DDC can be degraded to diethylamine (B46881) and carbon disulfide, potentially preventing the formation of the desired metal complex. nih.gov This highlights the importance of considering the sample matrix's composition when developing analytical methods. The stability of these complexes is a critical parameter, especially in chromatographic applications where interactions with instrument components can occur.
| Metal Ion | Overall Stability Constant (log β₂) | Experimental Conditions | Reference |
|---|---|---|---|
| Mn(II) | 6.50 | 60% ethanol-water, 28°C | asianpubs.org |
| Fe(II) | 8.05 | 60% ethanol-water, 28°C | asianpubs.org |
| Co(II) | 10.95 | 60% ethanol-water, 28°C | asianpubs.org |
| Ni(II) | 11.20 | 60% ethanol-water, 28°C | asianpubs.org |
| Cu(II) | 13.80 | 60% ethanol-water, 28°C | asianpubs.org |
| Zn(II) | 6.96 | 60% ethanol-water, 28°C | asianpubs.org |
| Cd(II) | 13.7 (log β₂) | Methanol | chemicalpapers.com |
| Pb(II) | 16.1 (log β₂) | Methanol | chemicalpapers.com |
| Hg(II) | 36.3 (log β₂) | Methanol | chemicalpapers.com |
Mitigation of Matrix Interferences
A significant challenge in trace analysis is the "matrix effect," where non-target components in a sample interfere with the accurate quantification of the analyte. nih.govrsc.orglongdom.org this compound is a powerful tool for mitigating these interferences, primarily through its use as a chelating agent in various separation and preconcentration techniques. researchgate.net By selectively complexing with target metal ions, DDC facilitates their isolation from interfering matrix components. ufba.brresearchgate.net
Common strategies employing DDC to overcome matrix effects include:
Liquid-Liquid Extraction (LLE): Metal-DDC complexes are typically insoluble in water but readily soluble in organic solvents. researchgate.net This property allows for the efficient transfer of target metal ions from a complex aqueous matrix (like wastewater or biological fluids) into a clean organic phase, leaving interfering species behind. nih.gov This technique not only isolates the analyte but can also concentrate it, enhancing detection sensitivity. ufba.br A homogeneous liquid-liquid extraction method using DDC has been developed for the preconcentration of multiple metal ions prior to X-ray fluorescence analysis, achieving a concentration factor of up to 500. nih.gov
Solid-Phase Extraction (SPE): In this technique, a solid sorbent material is used to retain the analyte from a liquid sample. DDC can be used to form metal complexes that are then adsorbed onto a solid phase, such as Amberlite XAD-16 resin. scilit.com The matrix components are washed away, and the purified analyte is subsequently eluted for analysis. This method is effective for preconcentrating trace metals from large volumes of water, including seawater. scilit.com
Coprecipitation: This method involves precipitating a major component (the collector) from the solution, which carries the trace analyte along with it. ufba.br DDC can be used to form insoluble metal chelates that can be coprecipitated with a collector, effectively separating them from the bulk sample matrix. ufba.br
These preconcentration and separation procedures are crucial for enabling the determination of low concentrations of elements like lead in various samples. ufba.br By isolating the analyte from complex matrices, DDC-based methods minimize ion suppression or enhancement effects in techniques like mass spectrometry and improve the accuracy and reliability of the analysis. nih.govlongdom.org
Development of Advanced Spectrometric and Chromatographic Methods
The complexing properties of this compound have been integral to the development of advanced and highly sensitive analytical methods. Its role as a derivatizing agent is particularly prominent in both chromatography and spectrometry. nih.govsemanticscholar.org
In chromatography , DDC is widely used for the analysis of metal ions. The conversion of metal ions into neutral, stable DDC complexes makes them suitable for separation by techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net A key innovation is the use of DDC for on-column derivatization, where the complex is formed within the chromatographic system itself rather than in a separate pre-analysis step. nih.gov This approach simplifies sample preparation and can shorten analysis time. shimadzu.com For example, dilute solutions of transition metals can be determined by direct injection into an HPLC system where the eluent contains sodium diethyldithiocarbamate, forming the complexes in-situ before detection.
The choice of chromatographic hardware is critical when analyzing DDC complexes. Less stable metal-DDC complexes can undergo ligand exchange with the metallic components of standard stainless steel columns. This issue can be circumvented by using metal-free columns, such as those made from polyether ether ketone (PEEK), which allows for the successful separation of a wider range of metal-DDC complexes.
In spectrometry , DDC serves to enhance detection and enable the analysis of otherwise difficult-to-measure species. In atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), DDC is used not only for preconcentration but also as a reaction modifier. For instance, sodium diethyldithiocarbamate has been shown to enhance the chemical generation of volatile palladium species, improving system efficiency and detection limits for ultratrace analysis. mdpi.comnih.gov Furthermore, the formation of colored DDC complexes is the basis for many spectrophotometric methods. scirp.org For example, the yellow copper(II) diethyldithiocarbamate complex, which has a maximum absorbance at 435 nm, is very stable and allows for the simple and rapid spectrophotometric determination of copper. scirp.org
Table 2: Examples of Advanced Analytical Methods Using Diethyldithiocarbamate (DDC)
| Analytical Technique | Application of DDC | Analyte(s) | Key Finding / Advantage |
|---|---|---|---|
| HPLC with UV Detection | On-column complex formation | Transition metals (Cu, Co, Ni, Pb, Fe) | Direct injection of aqueous samples; simplifies sample preparation. |
| HPLC with PEEK Column | Pre-column derivatization | Less stable metal complexes (Bi, Cd, Fe, In, Pb, Tl, Zn) | Avoids ligand exchange reactions that occur with stainless steel columns, enabling quantitative analysis. |
| AAS / ICP-MS | Chemical vapor generation modifier | Palladium | Enhances the efficiency of volatile species generation, leading to lower detection limits. mdpi.comnih.gov |
| Spectrophotometry | Chromogenic reagent | Copper, Mercury | Simple, rapid, and sensitive determination based on the formation of a stable, colored Cu(DDC)₂ complex or displacement from it. scirp.org |
| X-Ray Fluorescence (XRF) | Preconcentration agent (LLE) | 11 different metal ions | Achieves high preconcentration factor (500x) and excellent recovery (97-100%) for trace metal analysis. nih.gov |
Environmental and Industrial Applications of Diethyldithiocarbamate Compounds
Environmental Remediation and Pollution Control
The compound's ability to bind with heavy metal ions makes it a valuable tool in addressing environmental contamination. Its applications range from water purification to the mitigation of soil pollution and the prevention of biofouling.
Potassium diethyldithiocarbamate (B1195824) is an effective precipitating agent for the removal of heavy metals from aqueous solutions. Dithiocarbamates, in general, are recognized for their capacity to form stable, insoluble complexes with a variety of divalent and trivalent metals. This characteristic is crucial for treating industrial wastewater and contaminated water sources.
The efficiency of heavy metal removal using dithiocarbamate (B8719985) ligands can be exceptionally high, often approaching 100% under optimal pH conditions. Research has shown that the precipitation of metals such as lead (Pb), copper (Cu), silver (Ag), cadmium (Cd), cobalt (Co), nickel (Ni), zinc (Zn), and iron (Fe) is highly effective at pH levels of 4 and 7. tandfonline.com The removal process involves the formation of a coordinate bond between the sulfur atoms of the diethyldithiocarbamate and the metal ion, leading to the formation of a solid precipitate that can be easily separated from the water.
The general reaction for the precipitation of a divalent metal ion (M²⁺) with potassium diethyldithiocarbamate can be represented as:
2 K⁺[(C₂H₅)₂NCS₂]⁻ + M²⁺ → M[(C₂H₅)₂NCS₂]₂ (s) + 2 K⁺
Research Findings on Heavy Metal Removal Efficiency:
Studies have demonstrated the high efficiency of dithiocarbamate compounds in precipitating various heavy metals from water. The following table summarizes the removal efficiency for several metal ions at different pH levels.
| Metal Ion | pH 4 | pH 7 | pH 10 |
| Iron (Fe²⁺) | Low | High | ~100% |
| Cobalt (Co²⁺) | ~99.6% | ~99.98% | Lower |
| Nickel (Ni²⁺) | High | High | Lower |
| Copper (Cu²⁺) | ~99.9% | ~99.9% | High |
| Cadmium (Cd²⁺) | High | High | High |
| Silver (Ag⁺) | ~99.9% | ~99.9% | High |
| Zinc (Zn²⁺) | High | High | Lower |
| Lead (Pb²⁺) | ~100% | ~100% | High |
Data compiled from studies on dithiocarbamate ligands showing nearly 100% removal efficiency at pH 4 and 7 for several metals. tandfonline.com
The selectivity for metal ion removal by these ligands follows the order: Pb²⁺ ≈ Cu²⁺ ≈ Ag⁺ > Cd²⁺ > Co²⁺ > Ni²⁺ > Zn²⁺ > Fe²⁺. tandfonline.com This selectivity is advantageous for targeted metal removal in complex wastewater streams.
The application of diethyldithiocarbamate compounds extends to the remediation of heavy metal-contaminated soils. The primary strategy involves the immobilization of toxic heavy metals, which reduces their bioavailability and uptake by plants. By converting the metals into stable, insoluble complexes, their mobility within the soil profile and transfer to the food chain can be significantly curtailed.
While specific case studies on this compound are not extensively detailed in readily available literature, the broader class of dithiocarbamates has been investigated for this purpose. For instance, dithiocarbamate-modified chitosan has been shown to be effective in immobilizing cadmium in contaminated soils, leading to a decrease in its accumulation in plants. This suggests that the chelating properties of the dithiocarbamate group are key to this remediation technique. The potassium salt, being a ready source of the diethyldithiocarbamate anion, would be expected to perform a similar function.
The process of soil remediation through chemical fixation with agents like this compound involves mixing the chemical with the contaminated soil. The dithiocarbamate anions then react with the heavy metal ions present in the soil solution or adsorbed to soil particles, forming stable precipitates. This reduces the concentration of free metal ions, thereby lowering their toxicity and leachability.
Dithiocarbamate compounds, including this compound, are utilized as active ingredients in antifouling paints and coatings for marine applications. Biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged structures, is a significant problem for the shipping industry, leading to increased fuel consumption and maintenance costs.
The antifouling activity of dithiocarbamates is attributed to their biocidal properties. They can inhibit the growth and settlement of a broad spectrum of fouling organisms. The mechanism of action is believed to involve the disruption of essential enzymatic processes in these organisms due to the chelation of metal ions that are vital for enzyme function. Dithiocarbamates can form complexes with copper and other metals, which are then slowly released from the coating, providing long-term protection against biofouling.
In the oil and gas industry, large volumes of wastewater, often referred to as produced water, are generated. This water is typically a complex mixture of dissolved and dispersed oils, salts, and various organic and inorganic compounds. This compound can play a role in the treatment of this wastewater, although its specific application for degreasing and as an antiscale agent is not as well-documented as its use in heavy metal precipitation.
As a potential component in water treatment formulations, its function would likely be linked to its ability to interact with metal ions that contribute to scale formation. Common scales in oilfield operations include calcium carbonate, calcium sulfate (B86663), and barium sulfate. By chelating calcium and other divalent cations, this compound could theoretically interfere with the crystal growth of scale-forming minerals, thereby acting as a scale inhibitor. Its surfactant-like properties might also contribute to the demulsification of oil-in-water emulsions, aiding in the degreasing process. However, more specific research is needed to fully elucidate its effectiveness in these particular applications within oilfield wastewater treatment.
Catalytic Applications in Chemical Synthesis and Polymer Science
Beyond environmental applications, this compound and related compounds are also employed in the field of chemical synthesis, primarily for their ability to form complexes with transition metals that can act as catalysts.
The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines, is a significant transformation in organic synthesis. These reactions are typically catalyzed by transition metal complexes, with copper, gold, and silver being common choices.
While this compound itself is not typically the primary catalyst in A³ coupling reactions, it can serve as a ligand or a precursor for the synthesis of catalytically active metal complexes. The diethyldithiocarbamate ligand can coordinate with a metal center, modifying its electronic and steric properties, which in turn influences the catalytic activity and selectivity of the resulting complex. For instance, a copper(I) or copper(II) diethyldithiocarbamate complex could potentially catalyze the A³ coupling reaction. The dithiocarbamate ligand would stabilize the metal center and facilitate the catalytic cycle, which involves the activation of the alkyne and the subsequent addition to the in-situ formed imine. Further research is required to explore the full potential of this compound-derived catalysts in such organic transformations.
Role as Catalysts or Accelerators in Polymerization Processes (e.g., Inverse Vulcanization, RAFT Polymerization)
This compound and related dithiocarbamate compounds serve as catalysts or accelerators in specialized polymerization processes, notably inverse vulcanization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
In the field of inverse vulcanization , a process that utilizes elemental sulfur to create high-sulfur-content polymers, dithiocarbamates have been identified as effective catalysts. The addition of metal dithiocarbamates can offer several advantages, making the process more viable for industrial applications. Research into the role of this compound (K-DTC) in these reactions suggests that it facilitates the formation of anionic sulfur species, which can lower the required reaction temperatures. For instance, in certain reactions, the use of a K-DTC catalyst successfully lowered the reaction temperature from 220 °C to 190 °C. This reduction in temperature expands the range of possible comonomers to include those that are more thermally sensitive. The catalytic activity is influenced by the nucleophilicity of the compound, with stronger nucleophiles providing a greater rate enhancement.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that employs thiocarbonylthio compounds as chain transfer agents (CTAs) to produce polymers with predetermined molecular weights and narrow polydispersities. wikipedia.org While dithiocarbamates are a recognized class of RAFT agents, their effectiveness is highly dependent on their specific chemical structure. wikipedia.org Dithiocarbamates where the nitrogen's nonbonded electron pair is part of an aromatic system have been shown to be highly effective for the polymerization of monomers like styrene and (meth)acrylate esters. cmu.edu Conversely, simple N,N-dialkyldithiocarbamates are generally considered ineffective as RAFT agents under thermal conditions. cmu.edu Although dithiocarbamates, in general, have been explored as CTAs in RAFT polymerization for monomers such as 1-vinyl-1,2,4-triazole, specific research detailing the application and efficacy of this compound in this role is not extensively covered in the available literature. nih.govnih.gov
Industrial Process Enhancement
Vulcanization Acceleration in Rubber Manufacturing
This compound belongs to the dithiocarbamate class of ultra-accelerators used in the vulcanization of rubber. This process involves cross-linking polymer chains, typically with sulfur, to improve the rubber's mechanical properties. Dithiocarbamates are known for their ability to significantly increase the speed of vulcanization, even at lower temperatures (115-120°C).
The primary function of these accelerators is to form an active accelerator complex with an activator like zinc oxide. This complex then reacts with sulfur to create an active sulfurizing compound, which efficiently facilitates the cross-linking between rubber molecules. The use of dithiocarbamates can lead to a higher crosslink density, which in turn enhances properties such as tensile strength, modulus, and hardness. However, compounds accelerated with dithiocarbamates often exhibit a very narrow vulcanization plateau, meaning that the risk of reversion—a loss of cross-links and mechanical properties due to over-curing—can be high.
Dithiocarbamates are often used as secondary accelerators to activate primary accelerators like thiazoles and sulfenamides. This combination allows for better control over the vulcanization process, balancing processing safety with a rapid cure rate.
Table 1: Comparison of Accelerator Classes in Rubber Vulcanization
| Accelerator Class | General Characteristics | Scorch Safety | Cure Rate |
| Dithiocarbamates | Ultra-accelerators, active at low temperatures. | Very Low | Very Fast |
| Thiazoles | Primary accelerators, good processing safety. | Good | Medium |
| Sulfenamides | Delayed-action accelerators, popular in tire industry. | Excellent | Fast |
| Guanidines | Basic accelerators, often used as secondary. | Low | Medium-Fast |
| Thiurams | Can act as accelerators and sulfur donors. | Low | Very Fast |
Flotation Collection in Mining Operations
In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue (unwanted rock and minerals). This process relies on the addition of chemical reagents known as collectors, which selectively adsorb onto the surface of the target mineral, rendering it hydrophobic. The mineral particles then attach to air bubbles and float to the surface, where they can be collected as a concentrate.
Thiol collectors, including dithiocarbamates, are widely used for the flotation of sulfide (B99878) minerals such as those of copper, lead, zinc, and nickel. This compound can be used as a collector in these operations. The effectiveness of a collector is determined by its ability to selectively bind to the desired mineral and promote its recovery.
Studies have shown that the performance of dithiocarbamates can vary depending on the specific ore being processed. For instance, in the flotation of a bornite-rich copper sulfide ore, di-ethyl-dithiocarbamate was found to be a weaker collector compared to other thiol collectors like xanthates and dithiophosphates when used alone. However, mixtures of collectors are often employed to enhance performance. A mixture of 90% ethyl xanthate and 10% di-ethyl-dithiocarbamate demonstrated the ability to produce a superior copper grade compared to using ethyl xanthate by itself. The choice of collector or collector blend is crucial for optimizing both the grade and recovery of the valuable mineral.
Extreme Pressure, Antiwear, and Antioxidant Additives in Lubricants
This compound and other dithiocarbamate derivatives serve important functions as additives in industrial and automotive lubricants. They can act as extreme pressure (EP) agents, antiwear (AW) additives, and antioxidants, helping to protect machinery and extend the life of the lubricant.
Extreme Pressure and Antiwear Additives: EP and AW additives are crucial in preventing metal-to-metal contact under high loads and pressures. They function by reacting with metal surfaces at elevated temperatures, which occur at the points of contact between moving parts, to form a protective, sacrificial film. This film has a lower shear strength than the metal itself, allowing it to be worn away instead of the machine components. Dithiocarbamates, as sulfur- and nitrogen-containing compounds, contribute to the formation of these protective layers. Methylenebis(dibutyldithiocarbamate) is a known example of a dithiocarbamate used for this purpose in some gear oils.
Antioxidant Additives: Lubricants are susceptible to oxidation at high temperatures, a process that leads to the formation of sludge, varnish, and corrosive acids, ultimately degrading the lubricant's performance. Antioxidants are added to inhibit this process. Dithiocarbamates can function as antioxidants, often working synergistically with other antioxidant types, such as aromatic amines and hindered phenols. They help to scavenge radicals and decompose peroxides, which are key steps in the oxidation chain reaction. Ashless dithiocarbamates are particularly noted for their use as supplemental antioxidants.
Table 2: Functions of Dithiocarbamate Additives in Lubricants
| Additive Function | Mechanism of Action | Typical Application |
| Extreme Pressure (EP) | Forms a sacrificial chemical film on metal surfaces under high pressure to prevent welding and scuffing. | Gearboxes, cutting fluids. |
| Antiwear (AW) | Creates a protective layer on metal surfaces under boundary lubrication conditions to reduce friction and wear. | Hydraulic systems, engines. |
| Antioxidant | Interrupts the oxidation process by scavenging free radicals and decomposing peroxides, preventing lubricant degradation. | Engine oils, industrial oils, greases. |
Water Quality Management and Biocidal Functions in Industrial Systems
This compound and related compounds are utilized in industrial water treatment for their biocidal properties. They are effective in controlling the growth of bacteria and fungi in various systems, which is crucial for preventing biofouling, corrosion, and the spread of microorganisms.
These compounds are employed as broad-spectrum microbiocides in applications such as:
Industrial and marine circulating cooling water systems (both open and closed loop).
Pulp and paper manufacturing.
Wastewater treatment, where they can also function as odor control agents.
The mode of action for organo-sulfur compounds like dithiocarbamates involves acting as metal chelants, which affects the metabolism of the microbial cells. They are noted for having a slow kinetic action, which can be advantageous in systems with long retention times. Their application helps to maintain the efficiency and longevity of industrial equipment by preventing the issues associated with unchecked microbial growth.
Application in Coatings and Sensor Technologies
The application of this compound specifically in coatings is not well-documented in the provided research. However, related dithiocarbamate compounds of other metals, such as vanadium, have been investigated as siccatives or drying agents in oxopolymerization drying coating materials like alkyd resins. These agents accelerate the drying process of the paint film.
In the realm of sensor technology, diethyldithiocarbamate compounds have been explored as components in the development of chemical sensors. While direct applications of this compound are not prominent, the diethyldithiocarbamate ligand itself is key. For instance, a novel potassium-selective potentiometric sensor was developed using silver diethyldithiocarbamate as the sensor material. This indicates the potential of the diethyldithiocarbamate functional group to be part of a system for detecting potassium ions. Furthermore, thallium diethyldithiocarbamate has been used as a lipophilic chelate complex to map potassium metabolism and neuronal activity in the central nervous system, demonstrating the utility of the diethyldithiocarbamate structure in transporting and interacting with potassium analogues in biological sensing and imaging contexts. nih.gov
Agricultural Applications of Dithiocarbamate Compounds
Fungicidal Activities and Crop Protection
Herbicidal Properties and Weed Control
Certain dithiocarbamate (B8719985) compounds are utilized as herbicides to manage the growth of unwanted weeds. nih.govmdpi.com They are particularly noted for their effectiveness against broadleaf weeds. nih.gov For example, adjusting the properties of sodium diethyldithiocarbamate (B1195824) has been explored to enhance its penetration of plant cuticles for herbicidal purposes. mdpi.com However, specific research detailing the herbicidal properties and efficacy of potassium diethyldithiocarbamate for weed control in agricultural settings is not extensively documented. General weed control research often focuses on other chemical families or different dithiocarbamate derivatives. plos.org
Application as Pesticides
The term "pesticide" encompasses fungicides, herbicides, and insecticides. Dithiocarbamates have a long history of use as pesticides, with the first compounds being introduced in the 1930s. nih.gov These compounds are used to protect a variety of fruits and vegetables from pests and diseases during growth, storage, and shipment. mdpi.com The mode of action often involves interfering with the biological processes of the target pests. nih.gov While the dithiocarbamate class is well-established in pest control, specific data on the application and efficacy of this compound as a distinct agricultural pesticide is sparse in the available literature. bspublications.comepa.gov
Role in Micronutrient Delivery in Agricultural Practices
There is no significant body of research available to suggest that this compound is used in agricultural practices for micronutrient delivery. The delivery of micronutrients such as iron, zinc, and manganese to crops is often facilitated by the use of chelating agents, which are organic molecules that can bind to metal ions and keep them available for plant uptake, especially in alkaline soils. frontiersin.orgfrontiersin.orgmdpi.com While dithiocarbamates are known for their metal-binding properties, their application as chelating agents for micronutrient delivery in agriculture is not a documented practice for this compound. nih.gov Research on foliar application of potassium and micronutrients often involves other potassium salts and chelating agents. mdpi.comresearchgate.net
Theoretical and Computational Studies of Potassium Diethyldithiocarbamate and Its Complexes
Electronic Structure Analysis and Bonding Characterization
The electronic structure is fundamental to a molecule's reactivity and physical properties. For potassium diethyldithiocarbamate (B1195824), computational studies focus primarily on the diethyldithiocarbamate anion, as the potassium ion is considered to have a predominantly electrostatic interaction.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netu-szeged.hu DFT calculations are used to determine optimized geometries, electronic energies, and various other properties of the diethyldithiocarbamate ligand and its complexes. researchgate.netnih.gov
Functionals such as B3LYP and M06-2X are commonly employed for these calculations, often paired with basis sets like def2-TZVP or 6-311++G(d,p) to ensure reliable results. acs.orgresearchgate.netnih.gov For the diethyldithiocarbamate anion, DFT studies confirm a planar geometry for the core NCS₂ group. The C-N bond length is calculated to be around 1.37 Å, which is intermediate between a typical C-N single bond and a C=N double bond. This suggests a significant delocalization of the nitrogen atom's lone pair of electrons into the C=S π-system, a key feature of its electronic structure. acs.org
These calculations are also fundamental for deriving other electronic properties, such as the energies of frontier molecular orbitals, which are crucial for understanding chemical reactivity. nih.gov
Table 1: Selected DFT-Calculated Parameters for the Diethyldithiocarbamate Anion
| Parameter | Functional/Basis Set | Calculated Value | Significance |
| C-N Bond Length | M06-2X/def2-TZVP | ~1.37 Å | Indicates partial double bond character due to electron delocalization. acs.org |
| Geometry of NCS₂ | M06-2X/def2-TZVP | Planar | Confirms the π-conjugated nature of the dithiocarbamate (B8719985) core. acs.org |
| HOMO-LUMO Gap | B3LYP | Varies with complex | A smaller gap generally indicates higher chemical reactivity. nih.gov |
Molecular Orbital Theory and Related Analyses (e.g., NBO)
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the diethyldithiocarbamate anion, the HOMO is typically located on the sulfur atoms, indicating that these are the primary sites for electrophilic attack and coordination to metal ions. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. nih.gov
Molecular Interactions and Supramolecular Chemistry
Beyond the covalent bonding framework, weaker molecular interactions play a crucial role in the solid-state structure and solution behavior of potassium diethyldithiocarbamate. Computational methods are essential for visualizing and quantifying these forces.
Electrostatic Potential Surfaces (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comnih.govrsc.org The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.
For the diethyldithiocarbamate anion, MEP analysis shows the most negative potential concentrated around the two sulfur atoms, confirming them as the primary centers for coordination with the potassium cation or other electrophiles. acs.org The nitrogen and ethyl groups are comparatively less electron-rich. This visual representation is a powerful way to understand the ligand's coordination behavior and its interaction with its environment. acs.orgresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties within a molecule. researchgate.netwiley-vch.de This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms. acs.orgwiley-vch.de
The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond. researchgate.net In studies of metal dithiocarbamate complexes, QTAIM analysis is used to characterize the metal-sulfur bonds. researchgate.netacs.orgacs.org For an ionic compound like this compound, the interaction between the K⁺ ion and the sulfur atoms of the anion would be characterized by a low electron density and a positive Laplacian value at the BCP, which is indicative of a closed-shell interaction (i.e., ionic bonding). researchgate.netresearchgate.net This contrasts with covalent bonds, which typically show higher electron density and negative Laplacian values.
Table 2: Typical QTAIM Parameters and Their Interpretation for Chemical Bonds
| Parameter | Type of Interaction | Typical Value |
| Electron Density (ρ) at BCP | Covalent | High |
| Ionic / Closed-Shell | Low | |
| Laplacian of Electron Density (∇²ρ) at BCP | Covalent | Negative |
| Ionic / Closed-Shell | Positive |
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions in real space. nih.govwikipedia.org The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgchemtools.org
NCI plots generate isosurfaces that highlight regions of non-covalent interactions. The color of these surfaces indicates the nature of the interaction: blue typically represents strong, attractive interactions like hydrogen bonds; green indicates weak, attractive van der Waals forces; and red signifies repulsive steric clashes. researchgate.net For this compound, NCI plots would visualize the ionic interaction between the potassium ion and the sulfur atoms, as well as weaker van der Waals interactions between adjacent molecules in the crystal lattice, providing a qualitative picture of the forces that govern its supramolecular assembly. nih.govresearchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling, often combining quantum mechanics/molecular mechanics (QM/MM) approaches and DFT, is instrumental in elucidating the intricate details of reaction pathways involving diethyldithiocarbamate complexes. nih.govresearchgate.net These methods allow researchers to map potential energy surfaces, identify transition states, and calculate energy barriers, thereby providing a step-by-step understanding of how reactions occur. nih.govrsc.org
A significant example of mechanistic elucidation involves the reaction between manganese(II) and the diethyldithiocarbamate ligand in the presence of oxygen. mdpi.com Computational and experimental studies have clarified that the reaction conditions are critical in determining the final product. mdpi.com Under oxygen-free conditions, the expected manganese(II) complex, MnL₂ (where L = diethyldithiocarbamate), is formed. mdpi.com However, when this solid-state complex is exposed to dioxygen, it activates the O₂ molecule to form an intermediate superoxo Mn(III) complex, [MnL₂(η²-O₂)]. mdpi.com This superoxide (B77818) adduct is an intermediate step in a reaction that ultimately leads to the formation of the more stable, tris-substituted Mn(III) complex, MnL₃. mdpi.com This demonstrates that in an open atmosphere, only manganese(III) diethyldithiocarbamate complexes can be prepared. mdpi.com
Ligand exchange reactions have also been investigated. The reactivity of orthopalladated triarylphosphite complexes with sodium diethyldithiocarbamate has been studied, where the diethyldithiocarbamate acts as an incoming ligand, leading to the formation of a diethyldithiocarbamate adduct of the palladacycle. nih.gov Such studies are fundamental to understanding the stability and reactivity of coordination complexes in solution.
Mechanism of Dioxygen Activation by Mn(II) Diethyldithiocarbamate
| Step | Reactant(s) | Atmospheric Condition | Intermediate/Product | Source |
|---|---|---|---|---|
| 1 | Mn(II) salt + this compound | Inert (Oxygen-free) | Mn(S₂CNEt₂)₂ | mdpi.com |
| 2 | Mn(S₂CNEt₂)₂ + O₂ | Open Air (Solid State) | [Mn(S₂CNEt₂)₂(η²-O₂)] (Superoxo intermediate) | mdpi.com |
| 3 | [Mn(S₂CNEt₂)₂(η²-O₂)] | Open Air | Mn(S₂CNEt₂)₃ | mdpi.com |
Computational modeling is a predictive tool for the reactivity of diethyldithiocarbamate complexes. By analyzing the electronic properties, such as the electron density on the sulfur atoms, the relative reactivity of different metal complexes can be predicted. nih.gov For example, based on the higher electron density on the sulfur atoms in zinc-diethyldithiocarbamate, it was predicted to be the most active against the JAMM domain of the 26S proteasome, followed by the copper complex, with the nickel complex predicted to be inactive. nih.gov This highlights how theoretical calculations can guide the design of complexes with specific biological activities.
In the realm of catalysis, related dithiocarbamate complexes have shown significant potential. Palladacycle complexes, whose reactivity can be probed with reagents like sodium diethyldithiocarbamate, have proven to be extremely active catalysts for Suzuki and Stille coupling reactions, which are vital for forming carbon-carbon bonds. nih.gov Furthermore, manganese dithiocarbamate complexes have been noted for their potential catalytic performance in alkene epoxidation, linked to their ability to activate dioxygen. mdpi.com These examples underscore the role of computational and theoretical studies in identifying and optimizing metal complexes for catalytic applications.
Conformational Analysis and Stability Predictions
The stability and conformation of diethyldithiocarbamate complexes are critical determinants of their chemical and physical properties. Computational methods can predict the most stable geometric arrangements (conformers) of these complexes and how their stability is influenced by the chemical environment.
Studies on trivalent lanthanide and actinide complexes with diethyldithiocarbamate have revealed the existence of multiple stable structures. rsc.org For the neutral M(dtc)₃ complexes, three distinct crystal forms have been observed, indicating that different metals can induce different preferred packing arrangements and conformations of the ligands. rsc.org In contrast, the anionic [M(dtc)₄]⁻ complexes were found to be isostructural, suggesting a highly stable and sterically favorable conformation for this stoichiometry. rsc.org Single-crystal X-ray diffraction, which provides the ultimate experimental validation of a predicted conformation, confirmed the structure of NEt₄Np(dtc)₄, where the neptunium (B1219326) atom is coordinated to eight sulfur atoms in a specific arrangement. rsc.org
The stability of diethyldithiocarbamate and its complexes is highly dependent on the surrounding conditions. The stability of sodium diethyldithiocarbamate itself has been a subject of investigation in the context of biochemical experiments. nih.gov As revealed by mechanistic studies, the stability of its manganese complexes is profoundly affected by the presence of oxygen, with the Mn(II) state being stable only in an inert atmosphere and readily oxidizing to the Mn(III) state in the presence of air. mdpi.com This transformation highlights how environmental factors dictate which chemical species is the most stable, a phenomenon that can be predicted and explained through computational energy calculations.
Q & A
Q. How is potassium diethyldithiocarbamate utilized in spectrophotometric arsenic determination?
this compound forms stable complexes with arsenic, enabling its quantification via silver diethyldithiocarbamate spectrophotometry. Key steps include:
- Sample digestion : Use nitric acid or magnesium oxide to convert arsenic to arsenate.
- Reduction : Reduce arsenate to arsine gas using zinc and stannous chloride.
- Complexation : Trap arsine in a solution containing silver diethyldithiocarbamate, forming a red-colored complex.
- Measurement : Quantify absorbance at 520 nm using a calibrated spectrophotometer .
Q. What are standard protocols for synthesizing transition metal complexes with this compound?
The ligand is generated in situ by reacting diethylamine with carbon disulfide in ethanol, followed by addition of potassium hydroxide. Metal complexes form via:
- Stoichiometric reaction : Mix metal salts (e.g., Cu²⁺, Ni²⁺) with this compound in ethanol.
- Purification : Filter precipitates and recrystallize in organic solvents (e.g., chloroform).
- Characterization : Confirm structure via IR (C=S stretch at ~1000 cm⁻¹) and elemental analysis .
Q. What sample preparation techniques are critical for trace metal analysis using diethyldithiocarbamate chelation?
- pH control : Adjust to 4–6 for optimal chelation of metals like Cu, Ni, and Co.
- Masking agents : Add EDTA to eliminate interference from Fe³⁺ or Al³⁺.
- Extraction : Use organic solvents (e.g., CCl₄) to isolate metal-dithiocarbamate complexes .
Q. What are the molecular characteristics of this compound?
- Formula : C₅H₁₀KNS₂ (molecular weight: 189.38 g/mol).
- Structure : Contains a dithiocarbamate group (-S₂CN(C₂H₅)₂) coordinating via sulfur atoms, with potassium as the counterion.
- Solubility : Highly soluble in water and polar organic solvents .
Advanced Research Questions
Q. How does this compound inhibit cytochrome P-450 IIE1, and how is this interaction validated?
- Mechanism : Acts as a selective mechanism-based inactivator, binding to the enzyme’s active site.
- Validation methods :
- Microsomal assays : Measure reduced catalytic activity (e.g., chlorzoxazone 6-hydroxylation).
- Immunoinhibition : Use anti-P450 IIE1 antibodies to confirm specificity.
- Reconstituted systems : Test purified P450 IIE1 activity with/without the inhibitor .
Q. What strategies resolve contradictions in neuroprotective efficacy data for diethyldithiocarbamate derivatives?
- Trial standardization : Use consistent endpoints (e.g., quantitative sensory testing for neuropathy).
- Meta-analysis : Pool data from trials with comparable protocols (e.g., dosage, evaluation timelines).
- Bias mitigation : Account for variability in dermal absorption assumptions (e.g., 100% absorption if data is lacking) .
Q. How can multivariate analysis improve trace metal determination using diethyldithiocarbamate complexes?
- Partial Least Squares (PLS) : Overcome spectral overlap by correlating absorbance at multiple wavelengths.
- Calibration design : Include >20 calibration mixtures spanning expected concentration ranges.
- Error reduction : Address deviations from Beer’s Law via iterative modeling .
Q. What role does this compound play in vanadyl-based molecular qubits?
- Spin relaxation : The ligand modulates low-energy vibrations, affecting magnetic relaxation times (T₁).
- Experimental design :
- THz spectroscopy : Correlate vibrational modes with temperature-dependent relaxation.
- Field-dependent studies : Analyze relaxation mechanisms under varying magnetic fields .
Q. How to design experiments assessing dermal absorption when toxicity data is inconsistent?
- Conservative models : Assume 100% dermal absorption in risk assessments.
- In vitro assays : Use human skin equivalents to measure permeability coefficients.
- Molecular weight analysis : Prioritize compounds with MW <500 Da for higher absorption potential .
Q. What methodologies optimize diethyldithiocarbamate-based catalysts for thermo-gelling polyurethanes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
